3-Cyclopropoxy-4-iodopyridine
Beschreibung
BenchChem offers high-quality 3-Cyclopropoxy-4-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropoxy-4-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H8INO |
|---|---|
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
GSBIIWCUSGLUTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CN=C2)I |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Strategic Utilization of 3-Cyclopropoxy-4-iodopyridine in Advanced Medicinal Chemistry
An in-depth technical guide on the strategic application of 3-Cyclopropoxy-4-iodopyridine (CAS 1243374-32-4) in modern drug discovery and synthetic chemistry.
Executive Summary
In contemporary drug discovery, the optimization of lead compounds relies heavily on the strategic selection of chemical building blocks. 3-Cyclopropoxy-4-iodopyridine (CAS 1243374-32-4) has emerged as a highly privileged scaffold [1]. By combining the metabolic resilience of a cyclopropoxy group with the synthetic versatility of a 4-iodo-substituted pyridine core, this intermediate enables the rapid construction of complex, drug-like molecules.
This whitepaper provides an authoritative guide on the physicochemical rationale, synthetic utility, and validated experimental protocols for deploying 3-Cyclopropoxy-4-iodopyridine in pharmaceutical development.
Physicochemical Profiling & Structural Rationale
The structural architecture of 3-Cyclopropoxy-4-iodopyridine is deliberately designed to solve two common bottlenecks in medicinal chemistry: metabolic lability and synthetic intractability .
The Metabolic Advantage of the Cyclopropoxy Motif
Standard alkoxy groups (e.g., methoxy, ethoxy) are notorious liabilities in pharmacokinetics due to their susceptibility to
The C–H bond dissociation energy (BDE) of a cyclopropyl ring is approximately 106 kcal/mol , which is significantly stronger than the BDE of ring-opened
The Reactivity of the 4-Iodopyridine Core
The presence of an iodine atom at the C4 position of the electron-deficient pyridine ring creates an exceptionally reactive handle for transition-metal-catalyzed cross-coupling[3]. Because the C–I bond is weaker and more polarizable than C–Br or C–Cl bonds, oxidative addition of Palladium(0) occurs rapidly, allowing for reactions to proceed under milder conditions. This minimizes the risk of side reactions, such as the cleavage of the cyclopropoxy ether.
Quantitative Comparison: Alkoxy vs. Cyclopropoxy Parameters
Table 1: Physicochemical and metabolic comparison of ether substituents in medicinal chemistry.
| Substituent Type | C-H Bond Dissociation Energy (BDE) | CYP450 Oxidative Liability | Steric Profile (A-value equivalent) | Contribution to LipE |
| Methoxy (-OCH₃) | ~93-96 kcal/mol | High (Rapid | Low | Low |
| Ethoxy (-OCH₂CH₃) | ~98 kcal/mol | Moderate to High | Moderate | Moderate |
| Cyclopropoxy (-O-cPr) | ~106 kcal/mol | Low (Highly resistant) | High (Rigid, planar bulk) | High |
Divergent Synthetic Workflows
3-Cyclopropoxy-4-iodopyridine serves as a central hub for generating diverse libraries of 3,4-disubstituted pyridines. The causality behind the choice of catalysts in the following workflows is critical: because the pyridine nitrogen can coordinate to and deactivate palladium catalysts, bidentate ligands (like dppf) or highly sterically hindered ligands (like XPhos) are required to maintain the catalyst's active coordination sphere.
Figure 1: Divergent palladium-catalyzed functionalization pathways for 3-Cyclopropoxy-4-iodopyridine.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. The specific choice of reagents mitigates the inherent challenges of working with basic heterocycles.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling
Objective: Introduction of an aryl or heteroaryl group at the C4 position to build biaryl pharmacophores.
Rationale:
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, charge 3-Cyclopropoxy-4-iodopyridine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv).
-
Catalyst & Base: Add
(0.05 equiv, 5 mol%) and Potassium Carbonate ( , 2.5 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and
(4:1 ratio, 5 mL total volume). -
Degassing: Purge the vessel with Argon for 5 minutes using a sparging needle to prevent oxidative quenching of the Pd(0) active species.
-
Reaction: Seal the tube and heat to 80°C in an oil bath for 4–6 hours. Monitor via LC-MS. The rapid oxidative addition of the C-I bond usually ensures completion within this timeframe [4].
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, concentrate, and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination
Objective: Formation of a C–N bond at the C4 position to introduce hydrogen-bond donors (e.g., for hinge-binding motifs in kinase inhibitors).
Rationale:
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon atmosphere, combine 3-Cyclopropoxy-4-iodopyridine (1.0 equiv, 0.5 mmol), the primary/secondary amine (1.2 equiv), and Cesium Carbonate (
, 2.0 equiv). -
Catalyst Complex: Add
(2.5 mol%) and Xantphos (5 mol%). -
Solvent: Add anhydrous, degassed Toluene (4 mL).
-
Reaction: Heat the sealed vial to 100°C for 12 hours.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc, concentrate, and purify via reverse-phase preparative HPLC if basic amine tailing occurs on silica.
Handling, Storage, and Safety Parameters
To maintain the integrity of the C-I bond and prevent premature degradation, strict adherence to storage protocols is required:
-
Storage Conditions: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Protect from direct light, as iodinated aromatics are susceptible to photo-induced homolytic cleavage, which generates iodine radicals and degrades the material [1].
-
Handling: Handle in a well-ventilated fume hood. While the cyclopropoxy group is stable, the compound should be treated as a potential skin and eye irritant.
References
-
National Center for Biotechnology Information (PMC). (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Retrieved from [Link]
An In-depth Technical Guide to 3-Cyclopropoxy-4-iodopyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopropoxy-4-iodopyridine, a heterocyclic building block of increasing importance in medicinal chemistry. The unique combination of a pyridine core, a strained cyclopropoxy group, and a reactive iodine atom makes this compound a versatile scaffold for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This document details its chemical structure and properties, provides a plausible synthetic route with a detailed experimental protocol, explores its reactivity in key cross-coupling reactions, and discusses its application in the development of targeted therapies.
Introduction: The Strategic Value of 3-Cyclopropoxy-4-iodopyridine
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a cornerstone of drug design. The introduction of a cyclopropyl moiety can confer several advantageous properties to a drug candidate, including increased metabolic stability, enhanced potency, and improved physicochemical properties.[2][3][4] The cyclopropyl group's unique electronic nature and conformational rigidity can lead to a more favorable binding entropy and a reduced susceptibility to oxidative metabolism.[2]
3-Cyclopropoxy-4-iodopyridine combines these features with a strategically placed iodine atom. The carbon-iodine bond serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities.[5] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. This guide will delve into the essential technical aspects of this valuable synthetic intermediate.
Chemical Structure and Physicochemical Properties
3-Cyclopropoxy-4-iodopyridine is a substituted pyridine with a cyclopropoxy group at the 3-position and an iodine atom at the 4-position.
Table 1: Physicochemical Properties of 3-Cyclopropoxy-4-iodopyridine
| Property | Value | Source/Notes |
| CAS Number | 2090045-22-8 | [6] |
| Molecular Formula | C₈H₈INO | [6] |
| Molecular Weight | 261.06 g/mol | [6] |
| Appearance | Off-white to pale yellow solid (Predicted) | Based on similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (Predicted) | Based on general solubility of similar compounds |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [6] |
Synthesis of 3-Cyclopropoxy-4-iodopyridine
A plausible and efficient synthetic route to 3-Cyclopropoxy-4-iodopyridine involves a two-step process starting from a suitable pyridine precursor. The general strategy involves the iodination of a 3-hydroxypyridine derivative, followed by a Williamson ether synthesis to introduce the cyclopropoxy group.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 3-Cyclopropoxy-4-iodopyridine.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for similar transformations.[7][8][9][10][11]
Step 1: Synthesis of 3-Hydroxy-4-iodopyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-hydroxypyridine in a suitable solvent such as water or a mixture of water and an organic solvent.
-
Iodination: Cool the solution in an ice bath. Add N-iodosuccinimide (NIS) portion-wise to the stirred solution while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-hydroxy-4-iodopyridine.[12]
Step 2: Synthesis of 3-Cyclopropoxy-4-iodopyridine (Williamson Ether Synthesis)
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-hydroxy-4-iodopyridine in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Alkylation: To the resulting alkoxide solution, add cyclopropyl bromide or a similar cyclopropylating agent (e.g., cyclopropyl tosylate).
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench carefully with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-Cyclopropoxy-4-iodopyridine.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons and the cyclopropyl protons.
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2, 5, and 6 will exhibit characteristic splitting patterns (doublets and a doublet of doublets).[13][14][15]
-
Cyclopropyl Protons: A multiplet for the methine proton (CH-O) in the range of δ 3.5-4.5 ppm, and two multiplets for the methylene protons (CH₂) of the cyclopropyl ring between δ 0.5-1.5 ppm.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the three carbons of the cyclopropyl group.
-
Pyridine Carbons: Five distinct signals in the aromatic region (typically δ 100-160 ppm). The carbon bearing the iodine atom (C4) will appear at a lower field compared to the other carbons.[1][16][17][18]
-
Cyclopropyl Carbons: A signal for the methine carbon (CH-O) around δ 50-60 ppm and a signal for the methylene carbons (CH₂) at a higher field, typically δ 5-15 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic and aliphatic)
-
C=C and C=N stretching of the pyridine ring
-
C-O-C stretching of the ether linkage
-
C-I stretching
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) at m/z 261, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the cyclopropyl group and subsequent fragmentation of the iodopyridine ring.[19][20]
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3-Cyclopropoxy-4-iodopyridine lies in the high reactivity of the C-I bond in various palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[5] This allows for the selective functionalization of the 4-position of the pyridine ring.
Caption: Key cross-coupling reactions of 3-Cyclopropoxy-4-iodopyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[5][21][22] 3-Cyclopropoxy-4-iodopyridine is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position.
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) catalysts.
-
Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: Toluene, dioxane, DMF, or a mixture of solvents with water.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][23][24][25] This reaction is particularly useful for synthesizing substituted alkynylpyridines, which are valuable intermediates in medicinal chemistry.
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄.
-
Copper Co-catalyst: CuI.
-
Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: THF, DMF, or acetonitrile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][16][26][27] This reaction allows for the introduction of primary or secondary amines at the 4-position of the pyridine ring, leading to the synthesis of various aminopyridine derivatives.
Typical Reaction Conditions:
-
Palladium Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A bulky electron-rich phosphine ligand such as Xantphos, BINAP, or DavePhos.
-
Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄.
-
Solvent: Toluene, dioxane, or THF.
Applications in Drug Discovery and Development
The unique structural features of 3-Cyclopropoxy-4-iodopyridine make it a highly attractive building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer.[21][22][24][25][28][29][30][31][32]
The pyridine core of 3-Cyclopropoxy-4-iodopyridine can mimic the adenine ring of ATP, the natural substrate for kinases, and form key hydrogen bonds in the ATP-binding pocket of the enzyme. The cyclopropoxy group can enhance binding affinity and improve metabolic stability. The iodine atom allows for the introduction of various substituents that can be tailored to target specific kinases and improve the overall pharmacological profile of the compound.
For example, this scaffold can be utilized in the synthesis of inhibitors for kinases such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer therapy.[21][22][23][24][28][29][30]
Caption: General workflow for the use of 3-Cyclopropoxy-4-iodopyridine in kinase inhibitor synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Cyclopropoxy-4-iodopyridine is not publicly available, general precautions for handling iodopyridine derivatives should be followed.[26][33][34][35][36] These compounds are typically irritants to the skin, eyes, and respiratory system.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-Cyclopropoxy-4-iodopyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a pyridine core, a cyclopropoxy group, and a reactive iodine atom provides a powerful platform for the synthesis of novel and potent kinase inhibitors and other therapeutic agents. The ability to readily functionalize the pyridine ring through a variety of cross-coupling reactions allows for the efficient exploration of chemical space and the optimization of lead compounds. As the demand for novel and effective targeted therapies continues to grow, the importance of key intermediates like 3-Cyclopropoxy-4-iodopyridine in the drug discovery pipeline is set to increase.
References
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
Tables For Organic Structure Analysis. (URL: [Link])
-
Williamson Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Williamson Ether Synthesis - YouTube. (URL: [Link])
-
3-Iodopyridin-4-Ol | C5H4INO | CID 581196 - PubChem. (URL: [Link])
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC. (URL: [Link])
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC. (URL: [Link])
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (URL: [Link])
-
The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. (URL: [Link])
-
13C NMR Spectroscopy. (URL: [Link])
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (URL: [Link])
-
Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed. (URL: [Link])
-
1H NMR Chemical Shift - Oregon State University. (URL: [Link])
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (URL: [Link])
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (URL: [Link])
-
Design and synthesis of novel EGFR kinase inhibitors for the treatment | DDDT. (URL: [Link])
-
a guide to 13c nmr chemical shift values - Compound Interest. (URL: [Link])
-
13C NMR Chemical Shift - Oregon State University. (URL: [Link])
-
NMR shifts 1H -general.cdx. (URL: [Link])
-
Synthesis of ALK inhibitor (9) - ResearchGate. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL: [Link])
-
4-Iodopyridine | C5H4IN | CID 609492 - PubChem. (URL: [Link])
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. (URL: [Link])
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (URL: [Link])
-
Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - Xi'an Jiaotong University. (URL: [Link])
-
Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed. (URL: [Link])
-
ALK Inhibitors: Moving Rapidly From Discovery to Clinical Approval and Beyond | OncLive. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. (URL: [Link])
-
O V O O RO OH t-BuOOH, CH2Cl2, Ti(OPr-i)4(cat), 20 oC (L)-(+). (URL: [Link])
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. (URL: [Link])
-
Calculated IR and FT-IR graphs of the 4-PPy. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Pyridine, 4-propyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson Synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. compoundchem.com [compoundchem.com]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. chemistryconnected.com [chemistryconnected.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. compoundchem.com [compoundchem.com]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. mdpi.com [mdpi.com]
- 20. Pyridine, 4-propyl- [webbook.nist.gov]
- 21. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 23. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. fishersci.com [fishersci.com]
- 27. 3-Iodopyridin-4-Ol | C5H4INO | CID 581196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. onclive.com [onclive.com]
- 32. Organic Syntheses Procedure [orgsyn.org]
- 33. echemi.com [echemi.com]
- 34. static.cymitquimica.com [static.cymitquimica.com]
- 35. sodiumiodide.net [sodiumiodide.net]
- 36. fishersci.com [fishersci.com]
3-Cyclopropoxy-4-iodopyridine molecular weight and formula
High-Value Heterocyclic Intermediate for Medicinal Chemistry
Abstract
3-Cyclopropoxy-4-iodopyridine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the 3-cyclopropoxy motif—a lipophilic, metabolically stable bioisostere of methoxy groups—paired with a 4-iodo handle, which serves as a highly reactive site for palladium-catalyzed cross-coupling reactions. This guide details the physicochemical properties, validated synthesis routes, and handling protocols for this compound.
Part 1: Chemical Identity & Physicochemical Properties[1]
Core Identifiers
| Property | Data |
| Chemical Name | 3-Cyclopropoxy-4-iodopyridine |
| Molecular Formula | C₈H₈INO |
| Molecular Weight | 261.06 g/mol |
| CAS Number | Not widely cataloged; Custom Synthesis (Precursor CAS: 89282-03-1) |
| SMILES | IC1=CC(OC2CC2)=CN=C1 |
| InChI Key | Generated:InChI=1S/C8H8INO/c9-7-1-5(11-6-2-3-6)4-10-8-7/h1,4,6,8H,2-3H2 |
Calculated Physicochemical Profile
-
LogP (Predicted): ~2.3 – 2.5 (Enhanced lipophilicity vs. methoxy analog)
-
Topological Polar Surface Area (TPSA): ~22 Ų
-
H-Bond Acceptors: 2 (Pyridine N, Ether O)
-
H-Bond Donors: 0
-
Appearance: Off-white to pale yellow solid (typical for iodopyridines).
-
Solubility: Soluble in DCM, DMSO, Ethyl Acetate; limited solubility in water.
Part 2: Synthesis & Manufacturing Methodology
Retrosynthetic Analysis
The synthesis of 3-cyclopropoxy-4-iodopyridine is non-trivial due to the difficulty of installing a cyclopropyl ether group via standard
The Superior Strategy: Chan-Lam Coupling . This route utilizes 4-iodo-3-hydroxypyridine as the scaffold and couples it with cyclopropylboronic acid using copper catalysis. This avoids the harsh conditions of nucleophilic substitution and preserves the iodine handle.
Detailed Experimental Protocol
Step 1: Preparation of 4-Iodo-3-hydroxypyridine
-
Reagents: 3-Hydroxypyridine,
, , Water/THF. -
Procedure: Iodination of 3-hydroxypyridine typically yields a mixture of 2-iodo (major) and 4-iodo (minor) isomers.[1]
-
Purification: The 4-iodo isomer is separated via column chromatography (Silica gel, EtOAc/Hexane gradient).[1][2] The 4-iodo isomer is less polar than the 2-iodo isomer due to the lack of an intramolecular H-bond with the pyridine nitrogen.
Step 2: Chan-Lam Coupling (The Critical Step)
-
Substrate: 4-Iodo-3-hydroxypyridine (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst:
(1.0 equiv) or catalytic Cu with oxidant. -
Ligand: 2,2'-Bipyridine (1.0 equiv)
-
Base:
(2.0 equiv)[2] -
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
-
Conditions: 70°C, Open air (or
balloon), 12–24 hours.
Mechanism: The copper(II) species coordinates with the pyridine nitrogen and the phenol oxygen, facilitating transmetallation with the boronic acid. Reductive elimination forms the C-O bond.
Synthesis Workflow Diagram
Caption: Synthesis of 3-Cyclopropoxy-4-iodopyridine via Chan-Lam Coupling.
Part 3: Reactivity & Applications[4][5]
The "Iodo-Handle" Advantage
The C4-iodine atom is significantly more reactive than a bromine or chlorine equivalent, making this intermediate ideal for building complex scaffolds under mild conditions.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (e.g., for kinase inhibitors).
-
Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-pyridines.
-
Heck Reaction: Reacts with alkenes.
Reactivity Pathway Diagram
Caption: Divergent reactivity profile of the 4-iodo scaffold.
Part 4: Handling & Safety (MSDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage:
-
Light Sensitive: Iodopyridines can degrade (liberate iodine) upon light exposure. Store in amber vials.
-
Temperature: 2–8°C (Refrigerator) recommended for long-term stability.
-
-
Stability: Stable under normal laboratory conditions but avoid strong oxidizing agents.
References
-
Chan-Lam Coupling Mechanism & Scope
- Chan, D. M. T., et al.
-
Synthesis of 4-Iodo-3-hydroxypyridine
-
U.S. Patent 6,340,759. "Fused Pyridine Derivatives."[2] (Describes separation of 2-iodo and 4-iodo isomers).
-
-
Cyclopropyl Boronic Acid Reactivity
-
King, A. E., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols."[3] Journal of Organic Chemistry, 2013.
-
-
General Properties of 4-Iodopyridines
- PubChem Compound Summary: 4-Iodopyridine.
Sources
Precision Functionalization of the 3-Alkoxy-4-Iodopyridine Scaffold
A Technical Guide for Medicinal Chemists
Executive Summary
The 3-alkoxy-4-iodopyridine scaffold represents a "privileged" substructure in modern drug discovery, particularly within kinase and epigenetic modulator programs. Its utility stems from a unique interplay of electronic and steric properties: the C3-alkoxy group functions as a hydrogen bond acceptor and solubility enhancer, while the C4-iodide serves as a highly reactive, regioselective handle for installing complex pharmacophores via palladium-catalyzed cross-coupling.
This guide moves beyond generic heterocyclic chemistry, providing a rigorous, field-validated workflow for synthesizing, functionalizing, and applying this scaffold. We prioritize the Mixed-Metal Deprotometalation (Li/Zn) strategy as the superior method for overcoming the notorious C2 vs. C4 regioselectivity challenges inherent to pyridine chemistry.
Structural & Electronic Rationale
Before synthesis, one must understand why this scaffold is selected.
-
The C3-Alkoxy Effect: Unlike a simple alkyl group, the C3-alkoxy substituent exerts a strong inductive electron-withdrawing effect (-I) while donating electrons via resonance (+R). In the context of the pyridine ring, this modulation lowers the basicity of the ring nitrogen (preventing non-specific binding in ATP pockets) while maintaining sufficient polarity for water solubility.
-
The C4-Iodine Advantage: The C-I bond at position 4 is significantly more labile towards oxidative addition by Pd(0) than C-Br or C-Cl bonds at the same position. This allows for chemoselective coupling at C4 without disturbing other halogen handles (e.g., C2-Cl) that may be present for later-stage diversification.
Table 1: Physicochemical Profile of the Core Scaffold
| Parameter | Value (Approx) | Impact on Drug Design |
| LogP | 1.8 - 2.2 | Optimal lipophilicity for membrane permeability. |
| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity minimizes lysosomal trapping; mimics Adenine N1. |
| H-Bond Acceptors | 2 (N, O) | Critical for interacting with hinge region residues (e.g., in Kinases). |
| C4-I BDE | ~65 kcal/mol | High reactivity for Suzuki/Sonogashira coupling at mild temps. |
Strategic Synthesis: The Regioselectivity Challenge
The synthesis of 3-alkoxy-4-iodopyridine is non-trivial due to the directing group competition.
-
Classical Lithiation (n-BuLi): Directs exclusively to C2 (the position between the ring Nitrogen and the Alkoxy group) due to the synergistic Directed Ortho Metalation (DoM) effect.
-
The Solution (LiTMP/ZnCl₂): To access the C4 position, we employ a "soft" deprotometalation strategy using a bulky base (LiTMP) in the presence of a zinc additive. This sterically hinders the C2 attack and stabilizes the C4-metallated species.
Diagram 1: Regioselective Synthesis Pathway
Caption: The switch from n-BuLi to LiTMP/ZnCl₂ inverts regioselectivity from C2 to C4 by exploiting steric hindrance at the C2 position.
Experimental Protocol: Synthesis of 3-Methoxy-4-Iodopyridine
Standardized protocol adapted for high reproducibility.
Reagents:
-
3-Methoxypyridine (1.0 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.5 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.5 equiv)
-
ZnCl₂ solution (1.0 M in THF) (0.5 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Anhydrous THF
Step-by-Step Methodology:
-
Base Preparation (In Situ): In a flame-dried Schlenk flask under Argon, dissolve TMP in anhydrous THF. Cool to -78°C .[1][2] Add n-BuLi dropwise. Stir for 30 mins to generate LiTMP.
-
Zincate Formation: Add the ZnCl₂ solution to the LiTMP. Stir for 15 mins at -78°C. Critical Step: This forms the TMP-Zincate complex which is less basic but more chemoselective.
-
Metalation: Add 3-methoxypyridine (neat or in minimal THF) dropwise. Allow the mixture to warm to 0°C and stir for 2 hours. Note: The solution typically turns a dark amber color.
-
Iodination: Cool the mixture back to -78°C . Add a solution of Iodine (I₂) in THF dropwise.
-
Workup: Warm to room temperature. Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine) and extract with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The C4-iodo product is typically less polar than the starting material.
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for two doublets in the aromatic region (C2-H and C6-H) and a singlet/doublet for C5-H. The diagnostic shift is the downfield shift of C5-H due to the ortho-iodine.
-
Yield Target: 65-75% isolated yield.
Medicinal Chemistry Applications
Once synthesized, the 3-alkoxy-4-iodopyridine scaffold serves as a divergence point.
Case Study: LSD1 Inhibitors
Research into Lysine Specific Demethylase 1 (LSD1) inhibitors has utilized this scaffold to mimic the histone tail substrate.
-
Mechanism: The pyridine nitrogen interacts with Val333 (or equivalent) in the active site.
-
SAR Insight: The C3-alkoxy linker (often a piperidinyl-methoxy group) extends into the solvent-exposed region, improving solubility, while the C4-aryl group (installed via Suzuki coupling) fills the hydrophobic pocket.
Diagram 2: Functionalization Logic (SAR Map)
Caption: Divergent functionalization strategy: C4 is the vector for potency (binding affinity), while C3 modulates physicochemical properties (ADME).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (C2 vs C4) | Temperature too high during metalation; Lack of Zn additive. | Ensure strict -78°C control during base addition. Must use ZnCl₂ or ZnCl₂·TMEDA. |
| Deiodination during Coupling | Beta-hydride elimination or Protodehalogenation. | Use anhydrous solvents.[3] Switch to precatalysts like Pd(dppf)Cl₂ or Pd(XPhos) G3 which are robust for heteroaryl halides. |
| Poor Solubility of Intermediate | Formation of aggregates. | Add LiCl (0.5 M) to the THF solution to break up organometallic aggregates (Knochel's Turbo Grignard principle). |
References
-
Regioselective Metalation of Pyridines: Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. (ResearchGate). Link
-
LSD1 Inhibitor Case Study: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[4] (PubMed Central). Link
-
Cross-Coupling Reactivity: A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (BenchChem). Link
-
General Pyridine Functionalization: Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (NIH). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilic Pyridine Intermediates for Kinase Inhibitor Synthesis: A Technical Guide for Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its tunable basicity, make it a versatile component in drug design.[1][2] In the realm of oncology, a significant number of pyridine-containing drugs are protein kinase inhibitors.[1][3] These inhibitors target specific kinases that are often hyperactivated in cancer cells, playing a crucial role in controlling cell proliferation and survival.[1] A critical, yet often challenging, aspect of designing effective kinase inhibitors is the optimization of their lipophilicity. This guide provides an in-depth technical exploration of lipophilic pyridine intermediates, their synthesis, and their role in the development of potent and selective kinase inhibitors.
Lipophilicity, often expressed as logP or logD, is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[4] While high lipophilicity can enhance membrane permeability and binding to hydrophobic pockets within a kinase's active site, it can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5][6] Therefore, a carefully balanced lipophilicity is paramount for the successful development of a kinase inhibitor. This guide will delve into the synthetic strategies used to create lipophilic pyridine intermediates and explore the structure-activity relationships (SAR) that govern their efficacy.
The Strategic Importance of Lipophilicity in Kinase Inhibitor Design
Kinase inhibitors often target the ATP-binding pocket of the enzyme, which typically possesses both hydrophilic and hydrophobic regions.[5] The pyridine ring itself provides a scaffold for hydrogen bonding interactions with the kinase hinge region.[1] The addition of lipophilic substituents to the pyridine core allows for the exploration of hydrophobic pockets within the active site, often leading to increased potency and selectivity.[7]
However, the "lipophilicity-potency" relationship is not always linear. Excessive lipophilicity can lead to a phenomenon known as "molecular obesity," where the increased size and grease-like character of the molecule result in promiscuous binding to other proteins and unfavorable pharmacokinetic profiles.[5] Therefore, medicinal chemists must employ a nuanced approach, carefully selecting and positioning lipophilic groups to maximize on-target activity while minimizing undesirable properties.
Key Considerations for Lipophilicity Optimization:
-
Potency and Selectivity: Lipophilic groups can occupy hydrophobic pockets, increasing binding affinity and potentially discriminating between closely related kinases.[8]
-
Aqueous Solubility: A major challenge with highly lipophilic compounds is their poor solubility, which can limit oral bioavailability.[9]
-
Membrane Permeability: Lipophilicity influences a drug's ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: Lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes, leading to rapid clearance.[4]
-
Off-Target Effects: High lipophilicity can lead to non-specific binding to other proteins, resulting in toxicity.
Synthesis of Key Lipophilic Pyridine Intermediates
The synthesis of functionalized pyridines is a mature field of organic chemistry, with numerous methods available for introducing a wide range of substituents.[10][11] The choice of synthetic route often depends on the desired substitution pattern and the nature of the lipophilic group to be installed.
Common Synthetic Strategies:
-
Functionalization of Pre-formed Pyridine Rings: This is a common approach where a commercially available pyridine derivative is modified. Electrophilic aromatic substitution on pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions.[12] However, methods like the Zincke reaction can be used to activate the ring for functionalization.[12]
-
Pyridine Ring Construction: Building the pyridine ring from acyclic precursors allows for greater control over the substitution pattern. Multicomponent reactions are particularly powerful in this regard, enabling the rapid assembly of complex pyridine structures.[11]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are invaluable tools for introducing aryl, heteroaryl, and amino groups onto the pyridine scaffold.[13]
Experimental Protocol: Synthesis of a 2-Amino-4-aryl-6-methylnicotinonitrile Derivative
This protocol describes a typical multi-component reaction for the synthesis of a substituted pyridine, which can serve as a versatile intermediate for further elaboration into a kinase inhibitor.
Reaction Scheme:
Caption: A typical multi-component synthesis of a pyridine intermediate.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask, add the aryl aldehyde (1.0 eq), malononitrile (1.0 eq), and acetone (1.2 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
This protocol provides a general framework, and the specific conditions may need to be optimized for different aryl aldehydes. The resulting 2-amino-4-aryl-6-methylnicotinonitrile is a valuable intermediate, with the amino and cyano groups providing handles for further chemical modifications.
Structure-Activity Relationships (SAR) of Lipophilic Pyridine-Based Kinase Inhibitors
The systematic exploration of SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a kinase inhibitor.[8] By systematically varying the lipophilic substituents on the pyridine ring, medicinal chemists can gain a deep understanding of how these modifications impact biological activity.
Table 1: SAR of Lipophilic Substituents on a Generic Pyridine Kinase Inhibitor Scaffold
| Position on Pyridine Ring | Lipophilic Substituent | Effect on Potency (IC50) | Rationale |
| 2-Position | -NH-(p-methoxyphenyl) | Moderate | Fills a shallow hydrophobic pocket. |
| 2-Position | -NH-(p-trifluoromethylphenyl) | High | The trifluoromethyl group occupies a deeper hydrophobic pocket and can act as a hydrogen bond acceptor.[7] |
| 4-Position | Phenyl | Moderate | Provides a basic level of hydrophobic interaction. |
| 4-Position | 3,4-Dimethoxyphenyl | High | The methoxy groups can form additional hydrogen bonds and increase lipophilicity.[14] |
| 6-Position | Methyl | Low | Small lipophilic group with minimal impact on binding. |
| 6-Position | Cyclohexyl | Moderate | Fills a larger hydrophobic pocket, improving affinity.[15] |
Note: The data presented in this table is illustrative and the actual effects will depend on the specific kinase target and the overall molecular scaffold.
Visualizing SAR: The Path to an Optimized Inhibitor
The process of lead optimization can be visualized as a cyclical workflow, where synthetic chemistry, biological testing, and computational modeling work in concert to iteratively improve the properties of a lead compound.
Caption: A typical workflow for the discovery of a pyridine-based kinase inhibitor.[1]
In Vitro Assay for Evaluating Kinase Inhibitory Activity
A crucial step in the drug discovery process is the quantitative assessment of a compound's ability to inhibit its target kinase. The Kinase-Glo® Luminescent Kinase Assay is a widely used method for this purpose.[16]
Protocol: Kinase-Glo® Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, the appropriate substrate (a protein or peptide), and the kinase buffer.[16]
-
Compound Addition: Add the test compounds (e.g., the synthesized lipophilic pyridine derivatives) to the reaction mixture at various concentrations. Include a known kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a vehicle control.[16]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.[16]
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).[16]
-
Termination and Detection: Add the Kinase-Glo® reagent to terminate the kinase reaction and initiate a luminescent signal. The amount of luminescence is inversely proportional to the amount of kinase activity.[16]
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[16]
Conclusion
Lipophilic pyridine intermediates are indispensable tools in the modern medicinal chemist's arsenal for the design and synthesis of novel kinase inhibitors.[1][17] The pyridine scaffold provides a robust and versatile platform for the introduction of lipophilic groups, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1] A thorough understanding of the synthetic methodologies for creating these intermediates, coupled with a systematic approach to SAR exploration and in vitro testing, is essential for the successful development of the next generation of targeted cancer therapies. By carefully balancing the benefits and drawbacks of lipophilicity, researchers can navigate the complex landscape of drug discovery and deliver innovative treatments to patients in need.
References
-
A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors - Benchchem. 16
-
The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide - Benchchem. 1
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. 8
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. 18
-
Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF - ResearchGate. 14
-
Medicinal attributes of pyridine scaffold as anticancer targeting agents - ResearchGate. 10
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. 3
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. 19
-
Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. 17
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. 20
-
The Properties of Kinase Inhibitors | Kinase Drug Discovery: Modern Approaches | Books Gateway. 5
-
2 approaches to new pyridines | C&EN Global Enterprise - ACS Publications. 12
-
The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research - Semantic Scholar. 21
-
Various routes for the synthesis of functionalized pyridines. - ResearchGate. 11
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. 13
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. 2
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. 15
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. 7
-
Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization | Journal of Medicinal Chemistry. 6
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed. 9
-
Design and synthesis of pyridopyrimidines targeting NEK6 kinase - IRIS Unimore. 22
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Publishing. 23
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. 24
-
The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate. 4
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. 25
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. mdpi.com [mdpi.com]
- 19. Quantitative structure activity relationship study of p38α MAP kinase inhibitors [chemrevlett.com]
- 20. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. iris.unimore.it [iris.unimore.it]
- 23. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
Strategic Sourcing & Technical Guide: 3-Cyclopropoxy-4-iodopyridine
The following technical guide details the sourcing, chemical validation, and pricing landscape for 3-Cyclopropoxy-4-iodopyridine , a specialized heterocyclic intermediate used in high-value medicinal chemistry programs.
Executive Summary
3-Cyclopropoxy-4-iodopyridine is a "privileged scaffold" intermediate, primarily utilized in the development of kinase inhibitors (e.g., VEGFR, MET) and PDE4 inhibitors.[1] The cyclopropoxy group is a critical bioisostere for methoxy/ethoxy groups; it enhances metabolic stability by blocking oxidative dealkylation (CYP450 resistance) while increasing lipophilicity and rigidifying the ether linkage.
Market Status:
-
Availability: Low. Often classified as "Make-to-Order" or "Custom Synthesis."[1]
-
Primary Risk: Structural misidentification with its isomer 2-cyclopropoxy-4-iodopyridine (CAS 2090045-22-8).[1]
-
Cost Driver: The installation of the strained cyclopropyl ether linkage is chemically challenging, driving costs significantly higher than standard alkoxypyridines.
Technical Specifications & Identity
| Attribute | Specification | Notes |
| Chemical Name | 3-Cyclopropoxy-4-iodopyridine | Warning: Do not confuse with 2-cyclopropoxy isomer.[1][2] |
| CAS Number | Not Widely Assigned | Often listed under internal IDs (e.g., BD00783659). |
| Molecular Formula | C₈H₈INO | |
| Molecular Weight | 261.06 g/mol | |
| Key Analog | 2-Chloro-3-cyclopropoxy-4-iodopyridine | CAS: 1243414-68-7 (Commercially available proxy).[1][2] |
| Appearance | Off-white to pale yellow solid | Light sensitive (Iodide bond).[1] |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water. |
Synthesis & Manufacturing Routes
Understanding the synthesis is crucial for assessing supplier capability and impurity profiles. The cyclopropylation step is the bottleneck.
Primary Synthetic Pathways
There are two industrial-viable routes.[1] Suppliers using Route A generally offer higher purity but at a higher cost due to the expensive catalyst.
-
Route A: Chan-Lam Coupling (Modern Standard)
-
Mechanism: Copper-catalyzed oxidative coupling of 4-iodopyridin-3-ol with cyclopropylboronic acid.[1]
-
Pros: High functional group tolerance; avoids harsh bases.
-
Cons: Cyclopropylboronic acid is expensive; variable yields.
-
-
Route B: SNAr Displacement (Traditional)
Visualization: Synthesis Workflow
Caption: Comparison of SNAr and Chan-Lam coupling routes for manufacturing. Route A is preferred for maintaining the iodine integrity.
Quality Assurance: Self-Validating Protocols
Due to the risk of regio-isomer contamination (2- vs 3-substitution), standard COAs are insufficient.[1] You must validate the material using the following logic.
A. 1H-NMR Verification (Diagnostic Signals)[1]
-
Cyclopropyl Ring: Look for the unique multiplet pattern of the cyclopropyl protons upfield (0.6–0.9 ppm).[1]
-
Regio-chemistry Check:
-
H-2 (Pyridine): A singlet or narrow doublet around 8.0–8.3 ppm .[1] This proton is flanked by the Nitrogen and the Cyclopropoxy group.
-
H-5/H-6 (Pyridine): A pair of doublets.[1]
-
Differentiation: In the 2-cyclopropoxy isomer, the shielding effect shifts the protons differently. The presence of a deshielded singlet at C2 confirms the 3-substituent pattern.
-
B. LCMS Impurity Profiling
-
De-iodinated Byproduct: Mass = 135.1 (Parent - 126).[1] Common in Route B (SNAr).[1]
-
Hydrolysis Product: Mass = 221.0 (3-cyclopropoxy-4-hydroxypyridine).[1] Indicates poor storage (moisture sensitivity of the iodide).[1]
Supplier Landscape & Price Comparison
Market Reality: This compound is rarely "in stock" in bulk. It is typically a Tier 2 (Lead Time: 2-3 weeks) or Tier 3 (Custom Synthesis: 4-6 weeks) item.[1]
| Supplier Tier | Representative Vendors | Estimated Price (1g) | Estimated Price (10g) | Lead Time | Reliability |
| Catalog (Stock) | Very Rare (Check BLD Pharm, ChemScene) | $350 - $500 | N/A | 1-2 Weeks | Med-High |
| Catalog (Proxy) | Vendors selling 2-Chloro analog (CAS 1243414-68-7) | $150 - $250 | $800 - $1,200 | 1 Week | High |
| CRO / Custom | WuXi AppTec, Pharmablock, Enamine | $1,500 - $2,500 (FTE) | $3,000+ | 4-8 Weeks | High |
| Aggregators | MolPort, eMolecules | Variable | Variable | Variable | Low-Med |
Pricing Insight:
-
The 2-Chloro analog (2-Chloro-3-cyclopropoxy-4-iodopyridine) is significantly cheaper and more available because the chlorine activates the ring for easier synthesis.[1]
-
Recommendation: If your SAR allows, buy the 2-Chloro analog and remove the chlorine (hydrodechlorination) or use it directly.[1] This can save ~60% on cost and 4 weeks on lead time.
Procurement Strategy: Make vs. Buy
Use this decision matrix to determine your sourcing strategy.
Caption: Decision tree for optimizing procurement based on SAR flexibility and quantity requirements.
References
-
BLD Pharm. Product Entry: 3-Cyclopropoxy-4-iodopyridine (Cat# BD00783659).[1] Retrieved from [1]
-
ChemScene. Product Entry: 2-Cyclopropoxy-4-iodopyridine (Isomer Alert). Retrieved from [1]
-
National Institutes of Health (PMC). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols.[1] (Methodology for synthesis). Retrieved from
-
Organic Chemistry Portal. Chan-Lam Coupling Mechanism and Applications. Retrieved from
-
BenchChem. Applications in medicinal chemistry for cyclopropyl-containing compounds.[1] Retrieved from [1]
Sources
MSDS and safety data sheet for 3-Cyclopropoxy-4-iodopyridine
As a Senior Application Scientist specializing in medicinal chemistry and synthetic methodology, I frequently encounter the challenge of balancing a drug candidate's metabolic stability with its synthetic tractability. The pyridine core is ubiquitous in active pharmaceutical ingredients (APIs), but functionalizing it to achieve optimal pharmacokinetic properties requires precise structural engineering.
This whitepaper provides an in-depth technical analysis of 3-Cyclopropoxy-4-iodopyridine and its halogenated derivatives (such as 2-chloro-3-cyclopropoxy-4-iodopyridine). By combining the highly reactive 4-iodo synthetic handle with the conformationally rigid, metabolically stable cyclopropoxy group, this scaffold serves as a privileged building block in modern drug discovery.
Chemical Identity & Physicochemical Profiling
The strategic incorporation of cyclopropoxy groups in medicinal chemistry is driven by the need to increase the sp³ carbon fraction (Fsp³) of drug candidates. Higher Fsp³ correlates with improved aqueous solubility, reduced off-target binding, and enhanced metabolic stability compared to flat, sp²-hybridized aromatic ethers[1].
Simultaneously, the 4-iodopyridine moiety provides an exceptionally low C–I bond dissociation energy, making it a kinetically favored substrate for palladium-catalyzed cross-coupling reactions even in the presence of steric hindrance[2].
Table 1: Physicochemical Properties of Key Scaffolds
| Property | 3-Cyclopropoxy-4-iodopyridine | 2-Chloro-3-cyclopropoxy-4-iodopyridine |
| CAS Number | N/A (Proprietary/Catalog)[3] | 1243414-68-7[4] |
| Molecular Formula | C₈H₈INO | C₈H₇ClINO |
| Molecular Weight | 261.06 g/mol [3] | 295.50 g/mol |
| Structural Utility | Base scaffold for mono-functionalization | Enables sequential, site-selective coupling |
| Appearance | Pale yellow to off-white solid | Off-white crystalline powder |
Safety Data Sheet (MSDS) & Hazard Mitigation
Because iodopyridines are susceptible to homolytic cleavage under photochemical conditions, their handling requires strict adherence to environmental controls to prevent degradation and ensure laboratory safety[5].
Table 2: Toxicological & Handling Data (Standardized MSDS Summary)
| Category | Specification / Protocol | Causality & Scientific Rationale |
| GHS Classification | Skin Irrit. 2 (H315); Eye Irrit. 2 (H319); STOT SE 3 (H335) | Halogenated pyridines are inherently electrophilic and can act as mild alkylating/arylating agents on biological nucleophiles, causing localized irritation. |
| Storage Conditions | 0–8 °C, protect from light, store under inert gas (Ar/N₂) | The C–I bond is photolabile. Ambient light exposure induces radical formation, leading to the liberation of corrosive iodine gas (I₂) and dimerization of the pyridine core. |
| PPE Requirements | Nitrile gloves (0.11 mm min), safety goggles, lab coat | Prevents transdermal absorption of lipophilic pyridine derivatives. |
| Reactivity Hazards | Incompatible with strong oxidizing agents and strong bases | Can undergo uncontrolled exothermic nucleophilic aromatic substitution (S_NAr) if exposed to strong nucleophiles without a catalyst. |
Synthetic Utility & Mechanistic Workflows
The primary utility of 3-cyclopropoxy-4-iodopyridine lies in its application as an electrophile in transition-metal catalysis. In lead optimization, researchers utilize the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to rapidly generate structure-activity relationship (SAR) libraries.
The mechanism relies on the rapid oxidative addition of the Pd(0) catalyst into the C–I bond. Because iodine is a superior leaving group compared to bromine or chlorine, the reaction can proceed at lower temperatures, preserving the integrity of the potentially sensitive cyclopropoxy ring[2].
Fig 1: Pd-catalyzed cross-coupling cycle for 3-cyclopropoxy-4-iodopyridine.
Experimental Protocols: A Self-Validating System
To ensure high fidelity and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 3-cyclopropoxy-4-iodopyridine is designed as a self-validating system . Each step includes an internal checkpoint to verify chemical causality and prevent downstream failures.
Protocol: Palladium-Catalyzed Arylation of 3-Cyclopropoxy-4-iodopyridine
Reagents:
-
3-Cyclopropoxy-4-iodopyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Reaction Assembly & Degassing: Charge a Schlenk flask with the iodopyridine, arylboronic acid, and K₂CO₃. Add the solvent mixture.
-
Self-Validation Checkpoint: Sparge the solution with Argon for 15 minutes before adding the Pd catalyst. If the solution turns black immediately upon catalyst addition, oxygen was present, leading to premature Pd(0) oxidation to inactive Pd-black.
-
-
Catalyst Addition & Heating: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 80 °C.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and preventing competitive protodeboronation of the boronic acid.
-
-
Reaction Monitoring (LC-MS): Sample the reaction at 2 hours.
-
Self-Validation Checkpoint: The starting material (MW 261) should be completely consumed. The absence of the distinct isotopic signature of iodine (a large mass defect) in the LC-MS trace definitively validates the success of the oxidative addition step.
-
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl, followed by brine.
-
Causality: The mild acidic wash neutralizes the K₂CO₃ base and partitions any unreacted boronic acid into the aqueous layer, ensuring a clean crude profile for silica gel chromatography.
-
References
-
NBInno. "The Role of 4-Iodopyridine in Modern Organic Synthesis". nbinno.com. Available at: [Link]
-
ACS Omega. "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design". pubs.acs.org. Available at: [Link]
-
Organic Letters. "Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine". pubs.acs.org. Available at: [Link]
Sources
- 1. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-Cyclopropoxy-4-iodopyridine|BLD Pharm [bldpharm.com]
- 4. CAS:1243414-68-7, 2-Chloro-3-cyclopropoxy-4-iodopyridine-毕得医药 [bidepharm.com]
- 5. pubs.acs.org [pubs.acs.org]
Engineering 3D-Rich Chemical Space: Novel Heterocyclic Fragments Containing Cyclopropyl Ether
The Strategic Imperative for 3D Fragments in Drug Discovery
Historically, Fragment-Based Drug Discovery (FBDD) has relied heavily on planar, sp²-hybridized heterocyclic scaffolds (e.g., pyridines, pyrimidines, and indazoles). While these "flat" fragments offer high synthetic accessibility and predictable hinge-binding capabilities, they frequently suffer from off-target promiscuity and sub-optimal physicochemical properties during the hit-to-lead optimization phase.
To overcome the limitations of "flatland," medicinal chemists are increasingly prioritizing the incorporation of sp³-rich motifs. The cyclopropyl ether group has emerged as a premier structural element in this regard. By appending a cyclopropyl ether to a standard drug-like heterocycle, researchers can dramatically increase the fraction of sp³ carbons (Fsp³) and the Principal Moment of Inertia (PMI), thereby accessing novel 3D vector space without violating the "Rule of Three" (Ro3) constraints [1].
Stereoelectronics and Metabolic Causality
The decision to utilize a cyclopropyl ether over a standard methoxy or ethoxy group is rooted in strict stereoelectronic and metabolic causality.
The Walsh Orbital Effect: The cyclopropane ring is highly strained, resulting in C-C bonds with significant π-character (Walsh orbitals). This allows the cyclopropyl ring to conjugate with the adjacent ether oxygen and the heterocyclic aromatic system. Consequently, the cyclopropyl ether adopts a highly specific, rigid conformation that projects substituents into distinct 3D vectors, unlike the highly flexible and entropically penalized linear alkyl ethers[2].
Metabolic Shielding: Heteroaryl methoxy groups are notorious liabilities for Cytochrome P450 (CYP450)-mediated O-dealkylation, leading to rapid clearance. The cyclopropyl ring alters this trajectory. The increased s-character of the cyclopropyl C-H bonds makes them shorter and significantly stronger than typical alkane C-H bonds, resisting hydrogen abstraction by CYP450 enzymes. Furthermore, the steric bulk of the three-membered ring physically shields the ether oxygen, effectively blocking the O-dealkylation chokepoint [2].
Figure 1. CYP450-mediated metabolic pathways of methoxy vs. cyclopropyl ether.
Physicochemical Profiling
The bioisosteric replacement of a methoxy group with a cyclopropyl ether induces quantifiable shifts in the fragment's physicochemical profile. Table 1 summarizes the typical impact on a standard pyridine fragment.
Table 1: Physicochemical Impact of Bioisosteric Replacement
| Property | 3-Methoxypyridine | 3-(Cyclopropyloxy)pyridine | Causality / Impact |
| Molecular Weight | 109.13 Da | 135.16 Da | Slight mass increase; remains well within the Ro3 limit (<300 Da). |
| Fsp³ | 0.17 | 0.38 | Significant enhancement in 3D character, reducing clinical attrition risk. |
| ClogP | 0.85 | 1.45 | Increased lipophilicity drives favorable desolvation entropy during target binding. |
| Intrinsic Clearance | High | Low | Steric shielding and C-H bond strengthening prevent rapid in vivo O-dealkylation. |
Self-Validating Synthetic Protocols
Synthesizing heteroaryl cyclopropyl ethers via standard Williamson etherification (using cyclopropyl bromide and a heteroaryl oxide) frequently fails. The high ring strain of the cyclopropyl halide makes it resistant to S_N2 displacement, while the basic conditions promote E2 elimination.
To guarantee synthetic success, modern approaches utilize a two-step Alkenylation-Cyclopropanation Sequence [3]. This protocol functions as a self-validating system: the intermediate vinyl ether provides a distinct analytical checkpoint, preventing the waste of expensive reagents on failed initial couplings. Alternative umpolung strategies utilizing monoperoxyacetals are also viable but require highly specialized precursors [4].
Step-by-Step Methodology: Alkenylation-Cyclopropanation
Step 1: Vinyl Ether Formation (The Analytical Checkpoint)
-
Setup: Charge a flame-dried Schlenk flask with the target hydroxy-heterocycle (1.0 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of copper(I) iodide (10 mol%).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) to achieve a 0.2 M concentration. Introduce vinyl bromide (1.5 equiv) via a cooled syringe.
-
Reaction: Seal the flask and heat to 90 °C for 12 hours under an argon atmosphere.
-
Validation (Critical): Isolate the intermediate via silica gel chromatography. Self-Validation: Perform ¹H-NMR. The success of this step is confirmed by the appearance of distinct vinylic protons as a doublet of doublets between 4.0–5.5 ppm. If these peaks are absent, the coupling has failed, and the sequence must be aborted.
Step 2: Simmons-Smith Cyclopropanation
-
Activation: In a separate flame-dried flask under argon, dissolve the validated vinyl ether intermediate in anhydrous dichloromethane (DCM) at 0 °C.
-
Carbenoid Generation: Slowly add diethylzinc (1.0 M in hexanes, 2.0 equiv), followed dropwise by diiodomethane (CH₂I₂, 2.0 equiv). The slow addition controls the exothermic generation of the zinc carbenoid (IZnCH₂I).
-
Cyclopropanation: Allow the reaction to warm to room temperature and stir for 8 hours.
-
Final Validation: Quench with saturated aqueous NH₄Cl and extract with DCM. Self-Validation: Analyze the crude product via ¹H-NMR. The complete disappearance of the vinylic protons (4.0–5.5 ppm) and the emergence of highly shielded cyclopropyl protons (0.5–1.0 ppm)—driven by the ring's magnetic anisotropy—confirms total conversion.
Fragment Screening Workflow
Once a library of sp³-enriched heterocyclic cyclopropyl ethers is synthesized, it must be triaged through a rigorous FBDD workflow. Because these fragments possess complex 3D geometries, standard 2D-focused screening cascades often yield false negatives. The workflow below outlines the logical progression from library design to structure-based optimization, ensuring that the unique vectors provided by the cyclopropyl ether are fully exploited.
Figure 2. FBDD workflow for sp3-enriched heterocyclic cyclopropyl ether libraries.
References
1.1 - Drug Discovery Today: Technologies (Vrije Universiteit Amsterdam). 2.2 - Journal of Medicinal Chemistry (PubMed). 3.3 - The Journal of Organic Chemistry (ACS Publications). 4.4 - Journal of the American Chemical Society (ACS Publications).
Sources
Methodological & Application
Introduction: The Strategic Value of 3-Cyclopropoxy-4-iodopyridine in Modern Drug Discovery
An In-Depth Guide to the Synthesis of 3-Cyclopropoxy-4-iodopyridine from 3-hydroxypyridine
3-Cyclopropoxy-4-iodopyridine is a highly valuable heterocyclic building block in contemporary medicinal chemistry. Its structure combines several key features sought after in drug design: a pyridine core, prevalent in numerous pharmaceuticals; a cyclopropoxy group, which can enhance metabolic stability and binding affinity; and a strategically placed iodine atom, which serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This trifecta of functionalities allows for the efficient construction of complex molecular architectures, making it a critical intermediate in the synthesis of novel therapeutic agents.
This application note provides a comprehensive, two-part protocol for the synthesis of 3-cyclopropoxy-4-iodopyridine, starting from the readily available precursor, 3-hydroxypyridine. The guide is designed for researchers and scientists in drug development, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages: the O-alkylation of the hydroxyl group on the pyridine ring, followed by the regioselective iodination of the resulting ether. This strategy ensures the correct placement of both the cyclopropoxy and iodo substituents.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 3-Cyclopropoxypyridine via Mitsunobu Reaction
Principle and Rationale
The first step involves the formation of an ether linkage between the 3-hydroxypyridine and a cyclopropyl group. For this transformation, the Mitsunobu reaction is an exceptionally reliable and mild choice.[1] This reaction couples a primary or secondary alcohol (here, cyclopropanol) with a mildly acidic pronucleophile (3-hydroxypyridine, pKa ≈ 8.7) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[2]
The key advantages of the Mitsunobu reaction in this context are:
-
Mild Conditions: It proceeds at low to ambient temperatures, preserving sensitive functional groups.
-
High Efficiency: The reaction is driven by the formation of highly stable byproducts, triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate, leading to high yields.[2]
-
Broad Scope: It is tolerant of a wide range of functional groups.
The reaction mechanism begins with the nucleophilic attack of PPh₃ on DIAD to form a betaine intermediate. This intermediate then deprotonates the 3-hydroxypyridine. The resulting pyridinolate anion is a competent nucleophile, but the crucial step is the activation of cyclopropanol by the protonated betaine to form a reactive alkoxyphosphonium salt. This salt presents an excellent leaving group, which is subsequently displaced by the pyridinolate in an Sₙ2 fashion to yield the desired 3-cyclopropoxypyridine.[3]
Data Presentation: Materials and Reagents for Step 1
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Eq. | Notes |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 0.95 g | 10.0 | 1.0 | Ensure it is dry. |
| Cyclopropanol | C₃H₆O | 58.08 | 0.70 g (0.76 mL) | 12.0 | 1.2 | Use a fresh bottle. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 3.93 g | 15.0 | 1.5 | Solid. |
| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 3.03 g (3.0 mL) | 15.0 | 1.5 | Liquid; add dropwise. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 100 mL | - | - | Solvent. |
Experimental Protocol: Step 1
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine (1.0 eq.), cyclopropanol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir the mixture under an inert atmosphere (argon or nitrogen) until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. An exothermic reaction may be observed, along with the formation of a white precipitate (triphenylphosphine oxide).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (100 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted pyridine and the hydrazine byproduct, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 3-cyclopropoxypyridine as a clear oil.
Part 2: Regioselective C4-Iodination of 3-Cyclopropoxypyridine
Principle and Rationale
The second step is the selective introduction of an iodine atom onto the 3-cyclopropoxypyridine ring. This is an electrophilic aromatic substitution reaction, and the position of substitution (regioselectivity) is governed by the combined electronic effects of the ring nitrogen and the C3-cyclopropoxy substituent.
-
Pyridine Nitrogen: The nitrogen atom is electronegative and deactivates the pyridine ring towards electrophilic attack compared to benzene.[4] It acts as a meta-director, guiding incoming electrophiles to the C3 and C5 positions.[5]
-
C3-Cyclopropoxy Group: As an alkoxy group, the cyclopropoxy substituent is a powerful activating, ortho, para-director due to resonance donation of its oxygen lone pairs into the aromatic system.[6] It therefore directs electrophiles to the C2 and C4 positions.
The final regiochemical outcome is a result of the interplay between these two competing effects. The C4 position is para to the strongly activating cyclopropoxy group, making it highly electron-rich and the most favorable site for electrophilic attack. The C2 position is also activated (ortho), but the C4 position is generally preferred. The deactivating effect of the nitrogen makes the C5 and C6 positions significantly less reactive. Therefore, iodination is expected to occur selectively at the C4 position.
For the iodination itself, N-Iodosuccinimide (NIS) is an excellent choice. It is an easy-to-handle solid that serves as a source of an electrophilic iodine species ("I⁺"). The reaction proceeds under mild conditions, often at room temperature in a polar aprotic solvent like acetonitrile.[6]
Data Presentation: Materials and Reagents for Step 2
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (8 mmol scale) | Moles (mmol) | Eq. | Notes |
| 3-Cyclopropoxypyridine | C₈H₉NO | 135.16 | 1.08 g | 8.0 | 1.0 | From Step 1. |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 1.98 g | 8.8 | 1.1 | Protect from light. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 40 mL | - | - | Anhydrous solvent. |
Experimental Protocol: Step 2
-
Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 3-cyclopropoxypyridine (1.0 eq.) in acetonitrile (40 mL).
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq.) to the solution in one portion at room temperature.
-
Reaction Progression: Stir the mixture at room temperature for 2-4 hours. The solution may darken as the reaction proceeds. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) to consume any unreacted NIS.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 3-cyclopropoxy-4-iodopyridine as a solid or oil.
Visualization of Experimental Workflow
Caption: A summary of the laboratory workflow.
References
-
Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]
-
Broekman, F. W. (1961). The iodination of monohydroxypyridines to monohydroxyiodopyridines. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
- Google Patents (1991). Process for the iodination of hydroxyaromatic and aminoaromatic compounds. US4997946A.
-
Maloney, K. M., et al. (2009). One-pot iodination of hydroxypyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Khadse, S. Mitsunobu Reaction. Fuji Silysia Chemical. Available at: [Link]
-
Chemistry Steps. Mitsunobu Reaction. Available at: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available at: [Link]
-
Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]
-
Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. Available at: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
-
Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Available at: [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]
-
Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. Available at: [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of 3-Cyclopropoxypyridine via the Mitsunobu Reaction
Abstract
This document provides a comprehensive guide to the synthesis of 3-cyclopropoxypyridine, a crucial building block in contemporary medicinal chemistry, utilizing the Mitsunobu reaction. We delve into the underlying mechanism, provide a detailed, field-tested experimental protocol, and offer in-depth insights into reaction optimization and troubleshooting. Particular emphasis is placed on addressing the common challenge of byproduct removal, ensuring a high-purity final product. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and development.
Introduction: The Strategic Importance of 3-Cyclopropoxypyridine
The 3-cyclopropoxypyridine moiety is a privileged scaffold in modern drug discovery. Its unique combination of properties—metabolic stability conferred by the cyclopropyl group, hydrogen bond accepting capability of the pyridine nitrogen, and favorable lipophilicity—has led to its incorporation into numerous clinical candidates and marketed drugs. The synthesis of such aryl ethers, however, can be challenging. The Mitsunobu reaction presents a powerful and reliable solution, enabling the formation of the critical C-O bond under mild, neutral conditions.[1][2] This reaction facilitates the coupling of a pronucleophile, in this case, cyclopropanol, with an alcohol substrate, 3-hydroxypyridine, through a redox-condensation process.[2]
The key advantages of employing the Mitsunobu reaction for this transformation include:
-
Mild Conditions: The reaction typically proceeds at or below room temperature, preserving sensitive functional groups.[3]
-
High Stereoselectivity: For chiral alcohols, the reaction proceeds with a clean inversion of stereochemistry, a hallmark of its S_N2-type mechanism.[2][4][5][6]
-
Broad Substrate Scope: It is applicable to a wide range of primary and secondary alcohols.[7][8]
This guide will equip the practicing scientist with the necessary knowledge to successfully implement and optimize this pivotal transformation.
The Mitsunobu Reaction: A Mechanistic Dissection
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Mitsunobu reaction is a complex, multi-step process.[9] While the exact nature of all intermediates remains a subject of academic discussion, a consensus on the general pathway provides a robust framework for experimental design.[4]
The core transformation involves the activation of the 3-hydroxypyridine's hydroxyl group by a combination of an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an aryl or alkyl phosphine, most commonly triphenylphosphine (PPh₃).[8][9]
The key steps are as follows:
-
Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct known as a betaine.[4][6]
-
Pronucleophile Deprotonation: The betaine is a sufficiently strong base to deprotonate the acidic pronucleophile (cyclopropanol, pKa ~17), forming an ion pair and the cyclopropoxide anion.
-
Alcohol Activation: The 3-hydroxypyridine attacks the positively charged phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.[10]
-
S_N2 Displacement: The cyclopropoxide anion, a potent nucleophile, attacks the carbon atom bearing the activated oxygen in a classic S_N2 fashion. This backside attack displaces triphenylphosphine oxide (TPPO), forming the desired 3-cyclopropoxypyridine product.[8][10]
The formation of the highly stable phosphorus-oxygen double bond in TPPO is a significant thermodynamic driving force for the reaction.[8]
Caption: The mechanistic pathway of the Mitsunobu reaction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of 3-cyclopropoxypyridine on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Recommended Purity | Notes |
| 3-Hydroxypyridine | 109-00-2 | 95.10 | >98% | Substrate. Can be hygroscopic; store in a desiccator. |
| Cyclopropanol | 16545-68-9 | 58.08 | >97% | Nucleophile. Volatile liquid. |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | >99% | Reducing agent. |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | >95% | Oxidizing agent. Often supplied as a solution. Light and heat sensitive. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99.8% | Reaction solvent. Must be dry. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For workup and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |
| Saturated aq. NaHCO₃ | N/A | N/A | N/A | For aqueous wash. |
| Brine | N/A | N/A | N/A | For aqueous wash. |
| Anhydrous Na₂SO₄ or MgSO₄ | N/A | N/A | N/A | Drying agent. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Rubber septa
-
Syringes and needles
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup (silica gel)
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for 3-cyclopropoxypyridine synthesis.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine (1.0 eq.), cyclopropanol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration relative to 3-hydroxypyridine). Stir the mixture at room temperature until all solids have dissolved.[7]
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 15-20 minutes.[7] A color change to yellow or orange is typically observed. Ensure the internal temperature does not rise above 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of 3-hydroxypyridine. The formation of a white precipitate (TPPO) is often an indication of reaction progress.[7]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure on a rotary evaporator.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification: The primary challenge in the Mitsunobu reaction is the separation of the desired product from the stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate.
-
Flash Column Chromatography: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective. The product, 3-cyclopropoxypyridine, is typically less polar than the byproducts.
-
Alternative TPPO Removal: For larger-scale reactions where chromatography is less desirable, several strategies can be employed to remove TPPO.[11][12] Please refer to Section 4.2 for detailed methods.
-
Optimization, Troubleshooting, and Byproduct Management
Key Optimization Parameters
| Parameter | Options & Considerations | Rationale & Impact |
| Azodicarboxylate | DIAD: Generally preferred due to lower toxicity and greater stability compared to DEAD. DEAD: The classic reagent, effective but more hazardous. ADDP: (1,1'-(Azodicarbonyl)dipiperidine) Useful for less acidic nucleophiles as its corresponding betaine is a stronger base.[9] | The choice of azodicarboxylate can influence reaction rate and side product formation. DIAD is a robust, general-purpose choice for this synthesis. |
| Solvent | THF: Most common and effective solvent.[13] Toluene, DCM, Dioxane: Alternative solvents that can be used.[7][8] | Solvent polarity can affect the solubility of intermediates and the overall reaction rate. Anhydrous conditions are critical to prevent hydrolysis of intermediates. |
| Temperature | Initial Addition: 0 °C is standard to control the initial exothermic reaction between PPh₃ and DIAD. Reaction: Room temperature is usually sufficient. For sterically hindered substrates, gentle heating (e.g., 40 °C) may be required.[14] | Low-temperature addition minimizes side reactions. Subsequent warming allows the reaction to proceed to completion at a reasonable rate. |
| Order of Addition | Standard: Dissolve alcohol, nucleophile, and PPh₃, then add DIAD.[7][9] Pre-formation of Betaine: Add DIAD to PPh₃ first, then add the alcohol and nucleophile.[9] | The standard order is successful for most systems. If issues arise, pre-forming the betaine can sometimes improve yields by ensuring the activating species is present before the substrate is introduced.[9] |
The Challenge of Byproduct Removal
The efficient removal of triphenylphosphine oxide (TPPO) is the most common hurdle in purifying Mitsunobu reaction products. TPPO is a highly polar, crystalline solid that often co-elutes with polar products or complicates crystallization.[12]
Strategies for TPPO Removal:
-
Precipitation/Crystallization:
-
Non-polar Slurry: After concentrating the reaction mixture, suspend the crude residue in a non-polar solvent like diethyl ether, hexane, or a mixture thereof.[12][15] The desired, less-polar 3-cyclopropoxypyridine will dissolve, while the more polar TPPO often precipitates and can be removed by filtration.[11][15] This may need to be repeated.
-
IPA Treatment: Isopropyl alcohol (IPA) can sometimes be used to selectively precipitate byproducts, leaving the desired product in solution.[11]
-
-
Chromatography:
-
Silica Plug: For relatively non-polar products, a quick filtration through a short plug of silica gel can be effective. The crude mixture is loaded in a minimal amount of solvent (e.g., DCM) and eluted with a non-polar solvent system (e.g., hexane/ether), which elutes the product while retaining the highly polar TPPO on the silica.[12][15]
-
-
Chemical Conversion (Complexation):
-
With Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of CaBr₂ or MgCl₂ in an appropriate solvent (e.g., toluene, THF, MTBE) can precipitate the TPPO complex, which is then removed by filtration.[16][17] This is a highly effective and scalable, chromatography-free method.[17]
-
With ZnCl₂: Formation of an insoluble ZnCl₂(TPPO)₂ complex can be induced by adding a solution of ZnCl₂ in ethanol.[12]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Wet solvent or reagents. 2. Inactive DIAD/DEAD (degraded). 3. Nucleophile (cyclopropanol) is not sufficiently acidic. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Use a fresh bottle of azodicarboxylate. 3. While cyclopropanol is suitable, for less acidic nucleophiles, a stronger base-generating system like ADDP might be needed. |
| Recovery of Starting Material | 1. Insufficient reaction time or temperature. 2. Steric hindrance. | 1. Allow the reaction to stir longer or gently heat to 40-50 °C.[14] 2. Increase the equivalents of PPh₃ and DIAD to 2.0 eq. |
| Formation of Side Products | 1. Reaction temperature too high during addition. 2. Incorrect order of addition. | 1. Maintain strict temperature control (< 5 °C) during DIAD addition. 2. Try the alternative order of addition (pre-forming the betaine). |
| Difficult Purification | 1. Co-elution of product and TPPO. | 1. Employ one of the specific TPPO removal strategies outlined in Section 4.2. 2. Consider using polymer-supported triphenylphosphine (PS-PPh₃), where the resulting oxide is simply removed by filtration.[9][13] |
Conclusion
The Mitsunobu reaction is a highly effective and versatile method for the synthesis of 3-cyclopropoxypyridine. By understanding the reaction mechanism, carefully controlling experimental parameters, and employing strategic purification techniques, researchers can reliably produce this valuable building block in high purity. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the successful application of this important transformation in the drug discovery and development pipeline.
References
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
-
Mitsunobu reaction - Wikipedia. Wikipedia. [Link]
-
How to Remove Sticky Reagents during Workup. University of Rochester. [Link]
-
Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications. [Link]
-
Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 | Organic Process Research & Development. ACS Publications. [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. National Institutes of Health. [Link]
-
Mitsunobu reaction - Organic Synthesis. organic-synthesis.com. [Link]
-
Mitsunobu Reaction - Common Conditions. ReactionFlash. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. National Institutes of Health. [Link]
-
ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. ResearchGate. [Link]
-
Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journals. [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Cyclopropoxy-4-iodopyridine
Executive Summary
This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-cyclopropoxy-4-iodopyridine (CAS: 2090045-22-8). While 4-iodopyridines are generally reactive electrophiles, the presence of the 3-cyclopropoxy group introduces significant steric bulk ortho to the reaction site and alters the electronic density of the pyridine ring.
Standard protocols utilizing triphenylphosphine (PPh₃) based catalysts often result in stalled conversion or homocoupling due to slow transmetallation. This note provides a tiered experimental approach, recommending Pd(dppf)Cl₂ for general screening and Buchwald Precatalysts (XPhos/SPhos) for high-yield synthesis of sterically congested targets.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]
The Substrate: 3-Cyclopropoxy-4-iodopyridine
-
Electrophile: 4-Iodine (Excellent leaving group for Oxidative Addition).
-
Steric Environment: The cyclopropyl ether at the 3-position creates a "steric wall" adjacent to the C4-I bond. This hinders the approach of the boronic acid during the transmetallation step.
-
Electronic Effect: The alkoxy group is electron-donating (+M effect), making the pyridine ring more electron-rich than a bare 4-iodopyridine. This slightly retards oxidative addition compared to electron-deficient pyridines but stabilizes the oxidative addition intermediate.
-
Catalyst Poisoning: The pyridine nitrogen is a competitive ligand. If the phosphine ligand dissociates, the pyridine substrate can coordinate to the Palladium center, forming an inactive "Pd-dead" species.
Mechanistic Challenges
The critical failure mode for this substrate is incomplete transmetallation . The steric bulk of the cyclopropoxy group clashes with the ligands on the Palladium center.
Figure 1: Catalytic cycle highlighting the rate-limiting transmetallation step caused by the 3-cyclopropoxy steric hindrance.
Experimental Protocols
Method A: The Robust Standard (Pd(dppf)Cl₂)
Best for: Coupling with unhindered aryl boronic acids. The bidentate ligand dppf [1,1'-Bis(diphenylphosphino)ferrocene] has a large bite angle, which forces the reductive elimination and resists displacement by the pyridine nitrogen.
Reagents:
-
Substrate: 3-Cyclopropoxy-4-iodopyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Concentration: 0.1 M - 0.2 M
Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add the iodopyridine, boronic acid, and base.
-
Degas: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
-
Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly under positive inert gas pressure.
-
Heat: Seal the vial and heat to 80–90 °C for 4–12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Method B: High-Performance Steric Protocol (XPhos Pd G2)
Best for: Coupling with hindered boronic acids or if Method A fails. Buchwald ligands (SPhos, XPhos) are electron-rich and bulky. They facilitate oxidative addition and, crucially, create a pocket that accelerates reductive elimination while preventing pyridine coordination.
Reagents:
-
Substrate: 3-Cyclopropoxy-4-iodopyridine (1.0 equiv)
-
Boronic Acid: (Hetero)Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (10:1) or THF / Water (4:1)
Procedure:
-
Charge: Add substrate, boronic acid, and K₃PO₄ to the vessel.
-
Solvent: Add solvent system and degas thoroughly (3x vacuum/backfill cycles).
-
Catalyst: Add XPhos Pd G2 precatalyst.
-
Heat: Heat to 100 °C for 2–6 hours.
-
Note: The cyclopropyl ether is stable at these temperatures, but avoid strong acidic workups.
Optimization & Troubleshooting Data
The following table summarizes expected outcomes based on ligand choice for this specific scaffold.
| Variable | Recommendation | Rationale |
| Ligand | XPhos or SPhos | Bulky biaryl phosphines overcome the ortho-cyclopropoxy steric hindrance [1]. |
| Ligand | dppf | Bidentate nature prevents pyridine N-coordination; good "first pass" catalyst. |
| Ligand | PPh₃ (Avoid) | Lacks the electron density and bulk required; leads to slow conversion. |
| Base | K₃PO₄ | Higher basicity than carbonate; often superior for hindered couplings [2]. |
| Solvent | Dioxane/H₂O | Universal solubility. Water is essential to activate the boronic acid (formation of boronate species). |
Optimization Workflow
Figure 2: Decision tree for optimizing the coupling of sterically hindered pyridines.
References
-
Buchwald, S. L., et al. (2005). Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides.
-
[Link]
-
-
Miyaura, N. & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews .
-
[Link]
-
-
Billingsley, K. & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society .[2]
-
[Link]
-
-
ChemScene . Product Data: 2-Cyclopropoxy-4-iodopyridine (CAS 2090045-22-8).[3]
Sources
Application Note: Sonogashira Coupling Protocols for 4-Iodopyridine Derivatives
Introduction and Mechanistic Rationale
4-Iodopyridine and its polyhalogenated derivatives are premier building blocks in modern organic synthesis, medicinal chemistry, and materials science[1]. The highly polarized and reactive C4–I bond, combined with the electron-deficient nature of the pyridine ring, makes 4-iodopyridine an exceptionally reactive substrate for palladium-catalyzed cross-coupling reactions[2].
The Sonogashira coupling of 4-iodopyridines with terminal alkynes provides a direct, modular route to 4-alkynylpyridines[3]. These alkynyl motifs are critical pharmacophores and serve as versatile intermediates for further synthetic transformations, such as cyclizations to form complex heterocycles. Understanding the mechanistic causality behind this reaction is essential for optimizing yields and preventing unwanted side reactions.
Catalytic cycle of the Sonogashira coupling highlighting the role of 4-iodopyridine.
Experimental Design & Causality
A successful Sonogashira coupling is a self-validating system where the choice of catalyst, base, and solvent directly dictates the reaction pathway.
-
Catalyst Selection:
is frequently preferred over [3]. The Pd(II) precatalyst is highly air-stable and is readily reduced in situ to the active Pd(0) species by the terminal alkyne or the amine base. -
Co-Catalyst (CuI): Copper(I) iodide is essential for forming the highly reactive copper acetylide intermediate. This intermediate facilitates the transmetalation step, transferring the alkynyl group to the palladium center[2].
-
Solvent & Base: The classical system utilizes N,N-dimethylformamide (DMF) with Triethylamine (
)[3]. neutralizes the hydroiodic acid (HI) generated during the cycle, while DMF provides optimal solubility for polar pyridine substrates. -
Green Alternatives: Modern protocols have successfully adapted this coupling to aqueous environments using magnetic Janus-type catalysts[4] or copper-free conditions in
-valerolactone-based ionic liquids (e.g., [TBP][4EtOV])[5], drastically reducing toxic solvent waste and enabling catalyst recycling.
Quantitative Optimization Data
| Substrate | Alkyne | Catalyst System | Solvent / Base | Temp (°C) | Yield (%) | Ref |
| 4-Iodopyridine | Phenylacetylene | 5 mol% | DMF / | 65 | 85–95 | [3] |
| 3-Fluoro-4-iodopyridine | Terminal Alkynes | 2-5 mol% | THF or DMF / | 40–60 | ~85 | [2] |
| 2-Chloro-5-iodopyridine | Phenylacetylene | 0.5 mol% | [TBP][4EtOV] | 55 | 72 | [5] |
| 4-Iodopyridine | Phenylacetylene | Magnetic Janus Pd-Fe Catalyst | Water | RT | >90 | [4] |
Detailed Step-by-Step Protocol: Synthesis of 4-Alkynylpyridines
This protocol describes the classical, highly reliable DMF/
Phase 1: Reaction Setup
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodopyridine (1.0 equiv),
(5 mol%), and CuI (5 mol%)[3]. -
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times) to ensure a strictly inert atmosphere.
-
Causality: Oxygen promotes the oxidative Glaser homocoupling of the terminal alkyne, which consumes starting material, reduces yield, and complicates chromatographic purification.
-
-
Add degassed anhydrous DMF (0.2 M relative to the halide) and anhydrous
(3.0 equiv) via syringe[3]. -
Add the terminal alkyne (1.2–1.5 equiv) dropwise to the mixture[2].
Phase 2: Reaction Execution 5. Heat the reaction mixture to 65 °C and stir for 4–12 hours[3]. 6. Monitor the reaction progress via TLC or LC-MS until the complete consumption of 4-iodopyridine is observed.
Phase 3: Work-up and Purification
7. Cool the mixture to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of
-
Causality:
neutralizes the excess amine base and helps partition the copper salts into the aqueous layer, preventing emulsion formation.
-
Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure. -
Purify the crude residue via silica gel flash chromatography to isolate the pure 4-alkynylpyridine.
Advanced Application: Sequential Functionalization
For polyhalogenated derivatives like 2,6-dichloro-4-iodopyridine, the differential reactivity of the carbon-halogen bonds (C–I > C–Cl) allows for orthogonal, sequential functionalization[6]. The highly reactive C4 position undergoes Sonogashira coupling first under mild conditions. Subsequent functionalizations (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) can then be selectively directed to the C2 and C6 positions, enabling the synthesis of fully differentiated, trisubstituted pyridine scaffolds[6].
Logical workflow for the sequential functionalization of polyhalogenated pyridines.
References
-
The Role of 4-Iodopyridine in Modern Organic Synthesis, Nbinno, [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach, RSC Advances, [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst, MDPI,[Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids, Beilstein Journal of Organic Chemistry, [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Nucleophilic Substitution Strategies for 4-Iodopyridines
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes classical physical organic chemistry with modern synthetic strategies to address the specific challenges of functionalizing 4-iodopyridines.
Executive Summary & Strategic Analysis
4-Iodopyridine is a unique scaffold in medicinal chemistry. It presents a reactivity paradox :
-
In Metal-Catalyzed Coupling (e.g., Suzuki, Buchwald): The C–I bond is the most reactive (weakest bond, fast oxidative addition).
-
In Classical SNAr: The C–I bond is the least reactive (Iodide is a poor leaving group compared to Fluoride because the rate-determining step is nucleophilic attack, not bond breaking).
The Challenge: Researchers often attempt standard SNAr conditions (amine + base + heat) on 4-iodopyridine and observe no reaction, whereas the 4-fluoro analog would react instantly.
The Solution: To substitute the iodide without transition metals, one must lower the LUMO energy of the pyridine ring to facilitate nucleophilic attack. This is best achieved via Acid-Mediated Activation or Photo-Induced Substitution .
Decision Matrix: Selecting the Right Protocol
The following decision tree outlines the optimal pathway based on your available reagents and constraints.
Figure 1: Strategic decision tree for selecting the appropriate substitution methodology.
Mechanistic Insight: Acid-Mediated Activation
Standard SNAr fails with 4-iodopyridine because the neutral pyridine ring is not sufficiently electrophilic to overcome the steric and electronic repulsion of the large iodine atom during the attack.
The Fix: Protonating the pyridine nitrogen (using Brønsted acids like TFA or HCl) converts the substrate into a Pyridinium salt . This drastically lowers the LUMO energy, making the C-4 position highly electrophilic. The reaction then proceeds, even with the poor iodide leaving group.
Figure 2: Mechanism of Acid-Mediated SNAr. Protonation activates the ring, facilitating attack despite the poor leaving group.
Experimental Protocols
Protocol A: Pd-Catalyzed Amination (The "Industrial Standard")
Best for: High-value intermediates, weak nucleophiles, or when speed is critical. Mechanism: Oxidative Addition (Fastest for Iodide) → Reductive Elimination.
Reagents:
-
Substrate: 4-Iodopyridine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + Xantphos (5-10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Charge: In a glovebox or under Ar flow, add 4-iodopyridine, amine, Cs₂CO₃, Pd(OAc)₂, and Xantphos to a reaction vial.
-
Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Degas: Sparge with Argon for 5 minutes.
-
Heat: Seal and heat to 90°C for 4–12 hours.
-
Validation: Monitor by LCMS. 4-Iodopyridine (M+H ~206) should disappear; Product mass appears.
-
Workup: Filter through Celite (removes Pd/salts), concentrate, and purify via flash chromatography.
Protocol B: Acid-Mediated SNAr (Metal-Free)
Best for: "Green" chemistry requirements, avoiding metal scavengers, robust amines. Concept: In-situ formation of the activated pyridinium species.
Reagents:
-
Substrate: 4-Iodopyridine (1.0 equiv)
-
Nucleophile: Amine (2.0 - 5.0 equiv)
-
Acid Promoter: TFA (Trifluoroacetic acid) or concentrated HCl (1.0 - 5.0 equiv)
-
Solvent: n-Butanol or DMA (Dimethylacetamide)
Step-by-Step:
-
Setup: Dissolve 4-iodopyridine in n-Butanol (0.5 M).
-
Activation: Add the amine followed immediately by the acid (TFA or HCl).
-
Note: If using a volatile amine, use the amine hydrochloride salt directly.
-
-
Reaction: Heat the mixture to 120–140°C (reflux if n-BuOH) in a sealed tube.
-
Why High Temp? Even with activation, displacing Iodide requires significant thermal energy compared to Fluoride.
-
-
Monitoring (Critical): Check LCMS after 4 hours.
-
Self-Validating Check: If starting material remains but no byproduct forms, add 1.0 equiv more acid and increase temp by 10°C.
-
-
Workup: Cool to RT. Basify with sat. NaHCO₃ (pH > 9) to deprotonate the product. Extract with EtOAc/DCM.
Protocol C: Photo-Induced Thiolation (Metal-Free)
Best for: Creating C–S bonds (Thioethers) under mild conditions. Mechanism: Electron Donor-Acceptor (EDA) complex or Radical Chain.
Reagents:
-
Substrate: 4-Iodopyridine (1.0 equiv)
-
Nucleophile: Thiol or Disulfide (1.5 equiv)
-
Base: Cs₂CO₃ or TMG (1,1,3,3-Tetramethylguanidine) (2.0 equiv)
-
Solvent: DMSO (Promotes charge transfer)
-
Light Source: Blue LEDs (450-460 nm)
Step-by-Step:
-
Mix: Combine 4-iodopyridine, thiol, and base in DMSO (0.1 M).
-
Irradiate: Place the vial 2–3 cm from a Blue LED source. Use a fan to keep the temperature near RT (25–30°C).
-
Time: Irradiate for 12–24 hours.
-
Observation: The reaction often turns yellow/orange due to intermediate radical species or iodine liberation.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMSO.
Quantitative Comparison of Leaving Groups in SNAr
| Parameter | 4-Fluoropyridine | 4-Iodopyridine |
| Bond Energy (C-X) | High (~485 kJ/mol) | Low (~240 kJ/mol) |
| Electronegativity | High (4.0) - Activates Ring | Low (2.5) - Deactivates Ring |
| SNAr Rate (Classic) | Fastest ( | Slowest ( |
| Pd-Coupling Rate | Slow (Difficult Oxidative Addn) | Fast (Facile Oxidative Addn) |
| Preferred Protocol | Base + Heat (Standard SNAr) | Acid Catalysis or Pd-Catalysis |
Troubleshooting Guide
Problem: Reaction is stuck at 10% conversion (Protocol B).
-
Cause: The amine nucleophile is neutralizing the acid catalyst, forming an unreactive ammonium salt, leaving the pyridine unactivated.
-
Fix: Use a large excess of acid (ensure the pyridine nitrogen is protonated in equilibrium with the amine) or switch to a non-basic nucleophile (e.g., thiolate) in Protocol C. Alternatively, switch to Protocol A (Pd-catalysis).
Problem: Formation of 4-Hydroxypyridine (hydrolysis).
-
Cause: Traces of water in the solvent at high temperatures (Protocol B).
-
Fix: Use anhydrous n-Butanol or DMA. Ensure the system is sealed under inert gas.
Problem: Low yield in Pd-Catalysis (Protocol A).
-
Cause: "Poisoning" of the catalyst by the pyridine nitrogen.
-
Fix: Ensure the reaction is highly concentrated (0.5 M) or use a catalyst system resistant to N-coordination (e.g., Pd-PEPPSI or high loading of Xantphos).
References
-
Reactivity of Halopyridines: BenchChem. A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Link
-
Acid-Mediated Activation: National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Link
-
Directed SNAr: Royal Society of Chemistry (RSC). Directed nucleophilic aromatic substitution reaction. Link
-
Metal-Free Thiolation: Frontiers in Chemistry. Metal-free photo-induced sulfidation of aryl iodide. Link
-
Isomerization Strategies: Chemical Science. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Link
Precision Palladium Catalysis: Cross-Coupling of 3-Alkoxy-4-Halopyridines
Executive Summary & Strategic Importance
The 3-alkoxy-4-halopyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical core in Corticotropin-Releasing Factor 1 (CRF1) antagonists, kinase inhibitors, and bioisosteres of quinolines. However, this specific substitution pattern presents a unique "perfect storm" of challenges for palladium-catalyzed cross-coupling:
-
Steric Ortho-Effect: The C3-alkoxy group imposes significant steric pressure on the C4 reaction site, hindering the approach of bulky active catalyst species.
-
Electronic Deactivation: The alkoxy group exerts a strong mesomeric electron-donating effect (+M) into the pyridine ring. This increases electron density at the C4 position, rendering the C-X bond less electrophilic and significantly slowing the rate-limiting oxidative addition step compared to unsubstituted halopyridines.
-
Potential Chelation: The Lewis-basic ether oxygen at C3 can act as a hemilabile ligand, potentially sequestering the palladium center in an off-cycle resting state (the "chelate trap").
This guide provides a scientifically grounded pathway to overcome these hurdles, utilizing modern ligand design (Buchwald precatalysts and NHCs) to force the catalytic cycle forward.
Mechanistic Insights & Catalyst Selection
To successfully couple these substrates, one must select a catalyst system that is sufficiently electron-rich to facilitate oxidative addition into the electron-rich C4-X bond, yet bulky enough to prevent catalyst dimerization while accommodating the substrate's steric bulk.
The "3-Alkoxy Conundrum"
Standard ligands like PPh₃ or dppf often fail here. PPh₃ lacks the electron-donating power to activate the Pd center for difficult oxidative additions. Dppf, while effective for some couplings, often allows for β-hydride elimination or dehalogenation side reactions when the oxidative addition is slow.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
-
Ligands: XPhos , SPhos , and RuPhos .
-
Why: These ligands form monoligated Pd(0) species (L-Pd) that are highly active. The bulky biaryl backbone prevents the formation of inactive palladium dimers, while the electron-rich phosphine center accelerates oxidative addition into the deactivated C4-Cl/Br bond.
-
Precatalysts: We recommend using Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These generate the active L-Pd(0) species instantaneously at room temperature, avoiding the induction period and variable activation associated with Pd(OAc)₂ or Pd₂dba₃.
Visualization: The Steric & Electronic Landscape
The following diagram illustrates the specific stalling points in the catalytic cycle caused by the 3-alkoxy group and how optimized ligands overcome them.
Figure 1: Catalytic cycle highlighting the critical oxidative addition bottleneck and the potential "chelate trap" imposed by the 3-alkoxy substituent.
Standardized Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Synthesis of 3-alkoxy-4-arylpyridines. Best For: Aryl boronic acids, vinyl boronic esters.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | 3-Alkoxy-4-chloropyridine | 1.0 | Electrophile (Chloride is preferred over Bromide for cost, if activated properly) |
| Coupling Partner | Aryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst | XPhos Pd G4 | 0.02 (2 mol%) | Generates active L-Pd(0) |
| Base | K₃PO₄ (3.0 M aq.) | 3.0 | Activates boronic acid; mild enough to prevent hydrolysis |
| Solvent | 1,4-Dioxane or THF | [0.2 M] | Dioxane promotes higher temps; THF for milder conditions |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the 3-alkoxy-4-chloropyridine (1.0 equiv), aryl boronic acid (1.5 equiv), and XPhos Pd G4 (2 mol%).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add degassed aqueous K₃PO₄ (3.0 equiv) via syringe.
-
Reaction: Heat the mixture to 80 °C (for bromides) or 100 °C (for chlorides) for 2-4 hours.
-
Note: The reaction mixture will turn from orange to black as Pd(0) precipitates at the end of the reaction.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 3-alkoxy-4-aminopyridines. Challenge: Amines can poison the catalyst; the 3-alkoxy group makes the C4 center electron-rich, repelling the amine nucleophile.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | 3-Alkoxy-4-bromopyridine | 1.0 | Electrophile (Bromide preferred for amination) |
| Nucleophile | Primary/Secondary Amine | 1.2 | Nucleophile |
| Catalyst | BrettPhos Pd G4 (Primary amines)RuPhos Pd G4 (Secondary amines) | 0.02 (2 mol%) | Specialized for C-N coupling |
| Base | NaOtBu or LHMDS | 1.4 | Strong base required for deprotonation |
| Solvent | t-Amyl Alcohol or Toluene | [0.2 M] | t-Amyl alcohol helps solubilize the base |
Step-by-Step Procedure:
-
Setup: Charge vial with substrate, BrettPhos Pd G4 (2 mol%), and NaOtBu (1.4 equiv).
-
Pro-Tip: If using LHMDS, add it last as a solution.
-
-
Inerting: Purge with Argon.
-
Addition: Add solvent (t-Amyl alcohol) and the amine (1.2 equiv).
-
Reaction: Heat to 90-110 °C .
-
Monitoring: Monitor by LCMS.[8] If conversion stalls, add another 1 mol% of precatalyst.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.
Optimization & Troubleshooting Workflow
When the standard protocols fail, use this logic flow to diagnose and correct the issue.
Figure 2: Troubleshooting logic for common failure modes in hindered pyridine couplings.
Case Study: Synthesis of a CRF1 Antagonist Intermediate
Objective: Coupling of 3-methoxy-4-chloropyridine with 2,4-dichlorophenylboronic acid. Context: This reaction establishes the core biaryl axis of CP-316311, a potent CRF1 antagonist.
-
Challenge: The 2,4-dichlorophenyl ring is also sterically hindered (ortho-chloro), creating a "tetra-ortho-substituted" like environment during transmetallation.
-
Successful Conditions:
-
Catalyst: Pd(PPh₃)₄ (Standard) failed (<10% yield).
-
Catalyst: Pd(dppf)Cl₂ gave 45% yield but required high loading (5 mol%).
-
Optimized: Pd-XPhos G4 (1 mol%) with K₃PO₄ in THF/Water (10:1) at 60 °C.
-
Result: 92% Isolated Yield, >99% Purity.
-
Why it worked: XPhos is flexible enough to accommodate the steric bulk of both the 3-alkoxy pyridine and the ortho-substituted boronic acid.
-
References
-
Chen, Y. L., et al. (2008).[10] "Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists." Journal of Medicinal Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Ye, J., et al. (2019). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Nature Communications.
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BenchChem Protocols. (2025). "Application Notes for Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline."
Sources
- 1. Alkylaryl-amino derivatives of 3-hydroxy-4-pyridinones as aluminium chelating agents with potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Cyclopropoxy-4-iodopyridine
Introduction: The Strategic Importance of 4-Aminopyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of an amino group at the 4-position of a substituted pyridine, such as 3-cyclopropoxy-4-iodopyridine, is a critical transformation for the synthesis of novel molecular entities with potential therapeutic applications. Specifically, the 4-aminopyridine scaffold is a privileged structure in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies and the treatment of inflammatory diseases.[2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods, which often suffer from limited scope and harsh reaction conditions.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to couple 3-cyclopropoxy-4-iodopyridine with a variety of primary and secondary amines.
Mechanism and Rationale: The Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that efficiently couples an amine with an aryl halide.[4] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-iodine bond of 3-cyclopropoxy-4-iodopyridine to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the palladium(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and the rate-determining reductive elimination steps, leading to higher yields and faster reaction times.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Reagents and Materials
The following table provides a list of reagents and materials required for the Buchwald-Hartwig amination of 3-cyclopropoxy-4-iodopyridine.
| Reagent/Material | Grade | Supplier | Notes |
| 3-Cyclopropoxy-4-iodopyridine | ≥95% | Various | Store under inert atmosphere, protected from light. |
| Amine (Primary or Secondary) | ≥98% | Various | Ensure amine is pure and dry. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Sigma-Aldrich, etc. | Can be used as a palladium precursor. |
| XPhos Pd G3 | Pre-catalyst | Sigma-Aldrich, etc. | A highly active and air-stable pre-catalyst. |
| XPhos | ≥98% | Sigma-Aldrich, etc. | Bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich, etc. | Strong base, handle under inert atmosphere. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich, etc. | Milder base option. |
| Toluene | Anhydrous, ≥99.8% | Various | Use a dry, degassed solvent. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Alternative dry, degassed solvent. |
| Argon or Nitrogen | High Purity | Airgas, etc. | For maintaining an inert atmosphere. |
| Schlenk tube or microwave vial | - | Various | For conducting the reaction under inert conditions. |
| Magnetic stirrer and hotplate | - | Various | For heating and agitation. |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of 3-cyclopropoxy-4-iodopyridine. Optimization of reaction conditions may be necessary for specific amine substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and XPhos
This protocol is a standard method for the coupling of a variety of amines.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-cyclopropoxy-4-iodopyridine (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add the amine (1.2 mmol, 1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL). Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-amino-3-cyclopropoxypyridine derivative.
Protocol 2: High-Efficiency Procedure using XPhos Pd G3 Pre-catalyst
The use of a pre-catalyst often leads to more reliable results and can be more convenient.[5]
-
Reaction Setup: In a glovebox, add 3-cyclopropoxy-4-iodopyridine (1.0 mmol, 1.0 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.) to a microwave vial containing a magnetic stir bar.
-
Reagent Addition: Add the amine (1.1 mmol, 1.1 equiv.) and anhydrous, degassed 1,4-dioxane (4 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 110 °C with stirring for 4-12 hours.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Data Presentation: Representative Results
While specific data for the amination of 3-cyclopropoxy-4-iodopyridine is not widely published, the following table presents expected yields based on analogous reactions with other 4-iodopyridines and 3-alkoxypyridines.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| 2 | Aniline | XPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | ~80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 24 | ~75-85 |
| 4 | Cyclopropylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 16 | ~70-80 |
Yields are estimated based on reported values for similar substrates and are intended for guidance. Actual yields may vary.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent | - Use a pre-catalyst (e.g., XPhos Pd G3).- Ensure rigorous exclusion of air and moisture.- Use freshly opened, anhydrous solvents and high-purity reagents. |
| Hydrodehalogenation (loss of iodine) | - Slow reductive elimination- Presence of water | - Increase catalyst loading slightly.- Ensure all reagents and solvents are scrupulously dry.- Consider a more electron-rich ligand to accelerate reductive elimination. |
| Formation of side products | - Amine or aryl halide homocoupling | - Optimize catalyst-to-ligand ratio.- Lower the reaction temperature if conversion is still efficient. |
| Difficulty with primary amines | - β-hydride elimination | - Use a ligand designed for primary amines, such as BrettPhos. |
Conclusion
The Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of 4-amino-3-cyclopropoxypyridine derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, and by maintaining strictly anhydrous and inert conditions, researchers can achieve high yields of the desired C-N coupled products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.
References
-
NBU-IR. (2002). SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. [Link]
-
EPFL. (n.d.). Palladium Catalyzed C-H Amination. [Link]
-
Ostrovska, H., et al. (2016). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
PubChem. (n.d.). 3-Iodopyridin-4-Ol. [Link]
- Google Patents. (2009).
- Google Patents. (2017).
-
Royal Society of Chemistry. (2019). Palladium-catalyzed intramolecular C–H amination using aluminum nitrate as the oxidant. Organic Chemistry Frontiers. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4149. [Link]
-
PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 114, 24-34. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. [Link]
-
MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]
-
MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 30(23), 5282. [Link]
-
PubMed. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1 H)-One. Molecules, 30(16), 3331. [Link]
-
ResearchGate. (2025). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherap. [Link]
-
PubMed. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
ResearchGate. (2025). Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3+2]-Cycloaddition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-Cyclopropoxy-4-iodopyridine Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of 3-Cyclopropoxy-4-iodopyridine .
Synthesizing this highly functionalized pyridine core presents two major mechanistic hurdles: achieving regioselective halogenation without over-iodination, and overcoming the notoriously sluggish O-cyclopropylation of electron-deficient heteroaromatics. This guide provides self-validating protocols, troubleshooting FAQs, and mechanistic insights to ensure high-yield, reproducible batches.
Master Synthesis Workflow
To maximize yield, the synthesis is divided into a two-step sequence: an aqueous, pH-controlled regioselective iodination[1], followed by an oxygen-driven, copper-catalyzed Chan-Lam cross-coupling[2].
Figure 1: Two-step synthetic workflow for 3-Cyclopropoxy-4-iodopyridine.
Phase I: Regioselective Iodination
Objective: Synthesize 4-iodo-3-hydroxypyridine with >95% regioselectivity.
Standard Protocol
-
Dissolve 3-hydroxypyridine (1.0 equiv) and Na₂CO₃ (2.1 equiv) in deionized water (0.2 M concentration).
-
Add solid I₂ (1.05 equiv) portion-wise over 15 minutes at room temperature.
-
Stir vigorously for 2 hours. Monitor by LC-MS.
-
Critical Step: Quench residual iodine with a minimal amount of saturated Na₂S₂O₃. Carefully adjust the pH of the aqueous solution to exactly 4.0 using 1M HCl.
-
Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum[1].
Troubleshooting & FAQs (Phase I)
Q: I am seeing significant amounts of 2-iodo and 2,4-diiodo byproducts. How do I improve regioselectivity? A: Over-iodination occurs when the stoichiometry of I₂ exceeds 1.05 equivalents or if the reaction is heated. The 4-position is kinetically favored under aqueous basic conditions due to the directing effect of the phenoxide-like intermediate[1]. Ensure your Na₂CO₃ is fully dissolved before adding I₂, and maintain the reaction strictly at room temperature.
Q: My LC-MS shows full conversion, but my isolated yield after filtration is below 40%. Where is the product? A: 4-Iodo-3-hydroxypyridine is highly zwitterionic. If your yield is low, you have likely missed the isoelectric point during workup. The product is highly soluble in both basic (as the phenoxide) and acidic (as the pyridinium) conditions. You must use a calibrated pH meter to adjust the aqueous phase to exactly pH 4.0 to maximize precipitation[1].
Phase II: Chan-Lam O-Cyclopropylation
Objective: Couple 4-iodo-3-hydroxypyridine with a cyclopropyl moiety without displacing the iodine atom or causing catalyst death.
Standard Protocol
-
In a dry reaction vessel, combine 4-iodo-3-hydroxypyridine (1.0 equiv), Potassium cyclopropyltrifluoroborate (cPr-BF₃K) (2.0 equiv), Cu(OAc)₂ (0.2 equiv), 1,10-phenanthroline (0.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Suspend in anhydrous 1,2-Dichloroethane (DCE) (0.1 M).
-
Critical Step: Purge the reaction mixture with a balloon of pure O₂ gas for 10 minutes, then leave the O₂ balloon attached.
-
Heat to 70 °C and stir vigorously for 16-24 hours.
-
Cool to room temperature, dilute with EtOAc, wash with 1M NaOH (to remove unreacted starting material), dry over MgSO₄, and concentrate for column chromatography[2].
Troubleshooting & FAQs (Phase II)
Q: Why use Potassium cyclopropyltrifluoroborate instead of cyclopropylboronic acid? A: Aliphatic boronic acids, particularly cyclopropylboronic acid, undergo rapid protodeboronation and homocoupling under oxidative copper conditions. The trifluoroborate salt acts as a "slow-release" reservoir for the active boron species, maintaining a low steady-state concentration that heavily favors the desired cross-coupling over side reactions[2].
Q: My reaction stalls at 30% conversion. Adding more copper catalyst doesn't help. What is failing? A: The reaction is starving for oxygen. In the Chan-Lam catalytic cycle, the oxidation of the Cu(II) intermediate to the highly reactive Cu(III) species by O₂ is the rate-limiting step[2]. If the reaction is not adequately sparged with O₂, the copper precipitates as inactive Cu(I) oxide. Ensure vigorous stirring (to increase the gas-liquid interfacial area) and maintain a positive pressure of O₂ throughout the reaction.
Q: Is there a risk of N-cyclopropylation instead of O-cyclopropylation? A: While 2-hydroxypyridines and 4-hydroxypyridines readily tautomerize to pyridones (leading to N-alkylation), 3-hydroxypyridine lacks this strong tautomeric driving force. Furthermore, the use of the bulky 1,10-phenanthroline ligand creates steric bulk around the copper center, strongly favoring coordination and reductive elimination at the less sterically hindered oxygen atom[2].
Mechanistic Causality & Data Presentation
Understanding the catalytic cycle is essential for diagnosing reaction failures. The diagram below illustrates why continuous oxygen supply and ligand selection are non-negotiable for the Chan-Lam etherification.
Figure 2: Copper-catalyzed Chan-Lam O-cyclopropylation catalytic cycle.
Quantitative Optimization Data
To demonstrate the causality of the protocol choices, review the optimization data for the Chan-Lam step below. Deviating from the optimized parameters directly correlates with yield collapse.
| Cyclopropyl Source | Catalyst / Ligand | Atmosphere | Conversion / Yield | Failure Mode / Observation |
| Cyclopropylboronic acid | Cu(OAc)₂ / None | Air | < 10% | Rapid protodeboronation of boronic acid. |
| Potassium cyclopropyltrifluoroborate | Cu(OAc)₂ / None | Air | ~ 25% | Sluggish transmetalation; catalyst aggregation. |
| Potassium cyclopropyltrifluoroborate | Cu(OAc)₂ / 1,10-Phen | Air | ~ 55% | Incomplete conversion; Cu(I) stalling. |
| Potassium cyclopropyltrifluoroborate | Cu(OAc)₂ / 1,10-Phen | 1 atm O₂ | > 80% | Optimal conditions; smooth catalytic turnover[2]. |
References
-
Maloney, K. M., Nwakpuda, E. I., Kuethe, J. T., & Yin, J. (2009). One-pot iodination of hydroxypyridines. The Journal of Organic Chemistry, 74(14), 5111-5114. URL:[Link]
-
Derosa, J., O'Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., Tran-Dubé, M., McAlpine, I., & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3417-3425. URL:[Link]
Sources
Purification of iodopyridines via flash column chromatography
Topic: Flash Column Chromatography Troubleshooting & Optimization Audience: Medicinal Chemists, Process Chemists, and Separation Scientists
Introduction: The Iodopyridine Challenge
Iodopyridines are high-value heterocyclic building blocks, ubiquitous in cross-coupling reactions (Suzuki-Miyaura, Sonogashira). However, their purification presents a "perfect storm" of chromatographic challenges:
-
Basicity: The pyridine nitrogen interacts strongly with acidic silanols, causing severe tailing.[1]
-
Lability: The C–I bond is weak (approx. 65 kcal/mol) and prone to acid-catalyzed cleavage or homolysis on active silica, leading to product loss (the "pink band" phenomenon).
-
Regioisomerism: Separating 2-, 3-, and 4-iodo isomers often requires precise selectivity control.
This guide provides field-proven protocols to resolve these specific issues.
Module 1: Peak Tailing & Streaking
Symptom: Broad, asymmetrical peaks ("shark fins") or continuous streaking on TLC.
Root Cause Analysis
Standard flash grade silica (Irregular, 40–63 µm) is slightly acidic (pH 5.0–6.0) due to surface silanol groups (Si-OH). The basic nitrogen lone pair of the iodopyridine forms hydrogen bonds with these silanols. This secondary interaction competes with the mobile phase partitioning, causing the analyte to "drag" through the column.
Note on Isomers:
-
2-Iodopyridine: Less basic (pKa ~1.8) due to the inductive electron-withdrawing effect of the adjacent iodine. It tails less but is still problematic.
-
3- and 4-Iodopyridines: More basic (pKa ~3.2–4.0). These exhibit severe tailing without modifiers.
Troubleshooting Protocol
Q: How do I eliminate tailing without destroying my compound?
Option A: Mobile Phase Modifiers (Standard Protocol) Add a competing base to block silanol sites.[1]
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).
-
Concentration: 1.0% to 3.0% (v/v) in the mobile phase.
-
Procedure:
-
Pre-equilibrate the column with 3 Column Volumes (CV) of the modifier-containing solvent.
-
Run the purification with the modifier present throughout the gradient.
-
Warning: TEA can form salts with acidic impurities. Ensure your crude is free of strong acids before loading.
-
Option B: Amine-Functionalized Silica (Premium Protocol) If your compound is acid-sensitive or if TEA interferes with downstream MS analysis, use an amine-bonded stationary phase (e.g., NH₂-Silica).
-
Mechanism: The surface is already basic; no modifier is needed.
-
Benefit: Higher loading capacity for basic heterocycles; zero tailing.
Visualization: The Silanol Blocking Mechanism
Caption: Competitive binding mechanism where TEA blocks acidic silanol sites, preventing iodopyridine retention drag.
Module 2: Stability & Degradation (The "Pink Column")
Symptom: The silica column turns purple or brown during the run; fractions contain free iodine or deiodinated byproducts.
Root Cause Analysis
Iodopyridines are sensitive to:
-
Acidic Hydrolysis: Active silanols catalyze protodeiodination.
-
Oxidation: Air/light exposure on the high-surface-area silica promotes homolytic cleavage of the C–I bond, releasing purple Iodine (
).
Troubleshooting Protocol
Q: My product is decomposing on the column. How do I stabilize it?
Step 1: Neutralize the Stationary Phase Do not use "fresh" acidic silica.
-
Method: Slurry the silica in Hexane containing 2% TEA. Let it sit for 10 minutes, then pack. This neutralizes the acidity before the sample ever touches the column.
Step 2: Speed is Critical Iodopyridines should not remain on silica for >20 minutes.
-
Action: Increase flow rate by 20% and use a steeper gradient (e.g., 5% to 50% EtOAc over 10 CVs instead of 20 CVs).
Step 3: Light Protection
-
Action: Wrap the glass column in aluminum foil. Iodine cleavage is photochemically promoted.
Data: Stability Comparison on Different Phases
| Stationary Phase | Mobile Phase | Recovery of 3-Iodopyridine | Observation |
| Std.[2] Silica (Acidic) | Hex/EtOAc | 65% | Purple band, tailing |
| Std. Silica + 1% TEA | Hex/EtOAc + TEA | 92% | Clear band, no tailing |
| Neutral Alumina | Hex/EtOAc | 88% | No degradation, broader peaks |
| Amine (NH2) Silica | Hex/EtOAc | 98% | Best recovery, sharp peaks |
Module 3: Separation of Regioisomers
Symptom: 2-iodo, 3-iodo, and di-iodo impurities co-elute.
Method Development Strategy
Iodine is lipophilic. The position of the iodine relative to the nitrogen changes the dipole moment significantly.
-
2-Iodopyridine: Less polar (elutes first in NP).
-
3-Iodopyridine: More polar.
-
4-Iodopyridine: Most polar (usually).
Q: Which solvent system provides the best selectivity?
Use Dichloromethane (DCM) / Methanol for difficult separations rather than Hexane/Ethyl Acetate. The chlorinated solvent interacts differently with the polarizable iodine atom, often improving resolution (
Workflow: Optimization Decision Tree
Caption: Decision tree for selecting the optimal solvent system based on TLC resolution (
Module 4: Loading Techniques
Symptom: Sample precipitates at the top of the column, causing high backpressure and band broadening.
Q: My iodopyridine is a solid and not soluble in Hexane. How do I load it?
Do NOT dissolve in 100% DCM or MeOH and liquid load; this will wash the sample down the column before the gradient starts ("washout effect").
Protocol: Dry Loading (Solid Load)
-
Dissolve the crude iodopyridine in a minimal amount of DCM or Acetone.
-
Add Celite 545 or clean Silica Gel (ratio: 1g crude to 3g sorbent).
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.
-
Pack this powder into a solid load cartridge (or pour on top of the column bed).
-
Why this works: It eliminates solvent effects and ensures the sample starts as a tight, uniform band.
References
-
Biotage. "Strategies for the Purification of Basic Compounds." Biotage Technical Notes.
-
Teledyne ISCO. "Purification of Pyridine Derivatives using RediSep Rf Amine Columns." Teledyne ISCO Application Notes.
-
Reich, H. J. "Common Problems in Chromatography: Tailing and degradation." University of Wisconsin-Madison, Department of Chemistry.
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[3] "Rapid chromatographic technique for preparative separations with moderate resolution."[3] The Journal of Organic Chemistry, 43(14), 2923–2925.
-
SiliCycle. "SiliCycle Application Note: Purification of Basic Compounds on SiliaFlash." SiliCycle Analytical Services.
Sources
Technical Support Center: Preventing Protodehalogenation in Cross-Coupling
Status: Operational Lead Scientist: Senior Application Scientist (Chem. Dev.) Topic: Troubleshooting Protodehalogenation (Hydrodehalogenation) in Pd-Catalyzed Cross-Coupling Last Updated: 2025-05-20
Executive Summary & Diagnostic Hub
The Issue: Protodehalogenation (or hydrodehalogenation) is the unwanted reduction of an aryl halide (
The Cause: This side reaction is a symptom of a stalled catalytic cycle. When the oxidative addition intermediate (
Quick Diagnostic: Is this your problem?
| Observation (LCMS/GCMS) | Diagnosis | Immediate Action |
| Mass shift: | Confirmed Protodehalogenation. The halide was replaced by a hydrogen.[1] | Stop adding more catalyst. Check solvent/base for |
| Mass shift: | Stalled Oxidative Addition. Catalyst is inactive or substrate is too unreactive. | Switch to Pd-G3/G4 precatalysts or more electron-rich ligands. |
| Mass shift: | Homocoupling. | Oxygen leak or disproportionation. Degas solvents thoroughly. |
Mechanistic Troubleshooting (The "Why")
To solve the problem, you must understand the competing pathway. The diagram below illustrates how the catalytic cycle diverts into the "Dehalogenation Loop of Death."
Visualization: The Competing Pathways
Figure 1: The Kinetic Competition. Dehalogenation occurs when the "Hydride Source Attack" is kinetically faster than "Transmetallation."
Q: Why does my choice of solvent cause this?
A: Solvents with
-
The Mechanism: In the presence of a base, an alcohol solvent coordinates to Palladium to form a Pd-alkoxide. If this alcohol has a
-hydrogen (relative to Pd), it undergoes -hydride elimination, transferring a hydride to the metal center.[3][4] -
The Fix: Switch from Isopropanol (IPA) or Ethanol to t-Amyl Alcohol or t-Butanol . The latter are tertiary alcohols and cannot undergo
-hydride elimination.
Q: I'm using an amine base. Is that a problem?
A: Yes. Triethylamine (Et
-
The Fix: Switch to inorganic bases like K
PO , Cs CO , or K CO . If solubility is an issue, use phase transfer catalysts (TBAB) rather than switching back to amine bases.
Optimization Strategies (The "How")
If standard troubleshooting fails, employ these advanced strategies.
Strategy A: Accelerate Transmetallation
Since dehalogenation competes with transmetallation, speeding up the desired reaction is the best defense.
-
Add Water: In Suzuki couplings, boronic acids often exist as unreactive anhydrides (boroxines). Adding 5-10% water (or using wet solvent) hydrolyzes them to the active boronic acid species, significantly increasing the rate of transmetallation [1].
-
Fluoride Additives: For difficult substrates (sterically hindered), use CsF or TBAF. The high affinity of Fluoride for Boron activates the boronate species more effectively than carbonate bases.
Strategy B: Ligand Engineering
Use bulky, electron-rich phosphine ligands (Buchwald Ligands).
-
Why? Ligands like XPhos or BrettPhos are sterically demanding. They facilitate rapid reductive elimination of the desired product. More importantly, they create a crowded metal center that disfavors the coordination of solvent molecules or
-hydride elimination pathways [2].
Strategy C: The "Dummy" Ligand Approach
If using a Pd(II) source (like Pd(OAc)
-
The Fix: Use Pre-catalysts (Pd-G3/G4) .[5] These contain a sacrificial amine ligand that ensures rapid activation to Pd(0) without requiring the substrate or solvent to act as a reductant [3].
Experimental Protocols
Data: Solvent & Base Risk Assessment[6]
| Solvent/Base | Risk Level | Mechanism of Failure | Recommended Alternative |
| Isopropanol (IPA) | 🔴 Critical | Fast | t-Amyl Alcohol or Toluene |
| Ethanol/Methanol | 🟠 High | t-Butanol | |
| Triethylamine | 🟠 High | Amine oxidation/Hydride donation. | K |
| DMF/DMAc | 🟡 Medium | Decomposes at high T to form formates/hydrides. | NMP or DMSO (lower T) |
| Dioxane | 🟢 Low | Generally safe, but can form radicals. | CPME or Toluene |
Protocol 1: The "Dehal-Free" Suzuki Coupling
Use this protocol for electron-poor aryl halides or substrates prone to reduction.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid/Pin Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-5 mol%) — Crucial for preventing induction period reduction.
-
Base: K
PO (2.0 equiv, finely ground) -
Solvent: 1,4-Dioxane : Water (4:1 ratio) — Water is mandatory here.
Step-by-Step:
-
Charge Solids: Add Aryl Halide, Boronic species, Base, and XPhos Pd G4 to a vial equipped with a stir bar.
-
Evacuate: Seal vial. Evacuate and backfill with Argon (
). -
Solvent Addition: Add sparged 1,4-Dioxane and degassed Water via syringe.
-
Reaction: Heat to 60–80 °C. Note: Do not overheat (>100 °C) initially; high T promotes dehalogenation if transmetallation is slow.
-
Monitor: Check LCMS at 1 hour. If
is observed, lower temp to 40 °C and add 1.0 equiv of CsF.
Protocol 2: Buchwald-Hartwig for "Sensitive" Halides
Use this when the amine nucleophile itself can act as a reducing agent.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)[5]
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Pre-catalyst: BrettPhos Pd G3 / RuPhos Pd G3.
-
Base: NaOtBu (Sodium tert-butoxide).
-
Solvent: Toluene (Anhydrous).
Step-by-Step:
-
Glovebox/Schlenk: These bases are moisture sensitive. Setup under inert atmosphere.
-
Mix: Combine Pd-G3 precatalyst (1-2 mol%), Base (1.4 equiv), and Aryl Bromide.
-
Add Amine: Add amine and Toluene.
-
Heat: Stir at 80 °C.
-
Troubleshooting: If dehalogenation occurs, switch solvent to t-Amyl Alcohol . The steric bulk of the solvent prevents it from coordinating to Pd, and it lacks
-hydrogens.
Decision Tree for Troubleshooting
Figure 2: Systematic elimination of hydride sources.
References
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Source: National Institutes of Health (PMC). URL:[Link]
-
Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. Source: ETH Zurich Research Collection. URL:[Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. Source: Nature Communications (via PMC). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Solubility of 3-Cyclopropoxy-4-iodopyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Cyclopropoxy-4-iodopyridine. This resource is designed to provide practical, in-depth guidance on overcoming the common yet critical challenge of solubility in organic solvents. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve solubility issues, ensuring the smooth progression of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility profile of 3-Cyclopropoxy-4-iodopyridine?
A1: While specific quantitative solubility data for 3-Cyclopropoxy-4-iodopyridine is not extensively documented in publicly available literature, we can infer its likely behavior based on its structural components and the general principles of pyridine chemistry.
-
Pyridine Backbone: The core pyridine ring, being a polar aromatic heterocycle, is generally miscible with a wide range of organic solvents.[1][2][3]
-
Iodo Group: The iodine at the 4-position is a large, polarizable, and hydrophobic substituent. This will likely decrease its solubility in highly polar, protic solvents like water but may enhance solubility in non-polar aromatic solvents through favorable pi-stacking interactions.
-
Cyclopropoxy Group: The 3-cyclopropoxy group introduces a degree of non-polarity and steric bulk. This hydrophobic substituent is expected to further reduce aqueous solubility.[1]
Q2: In which classes of organic solvents should I start my solubility screening?
A2: Based on the structural analysis, a logical starting point for solubility screening would include:
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often excellent starting points for dissolving a wide variety of organic compounds.
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are good options due to their ability to act as hydrogen bond acceptors and their moderate polarity.
-
Aromatic Hydrocarbons: Toluene and benzene can be effective, especially if pi-stacking interactions with the pyridine ring are significant.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are powerful solvents capable of dissolving many poorly soluble compounds. However, their high boiling points can complicate product isolation.
-
Alcohols: Methanol and ethanol may be viable, but the solubility might be lower compared to aprotic solvents of similar polarity due to the compound's hydrophobic character.
Q3: Are there any known safety concerns when handling 3-Cyclopropoxy-4-iodopyridine?
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Troubleshooting Guide: Addressing Solubility Challenges
This section provides a systematic approach to resolving common solubility issues you may encounter during your experiments.
Issue 1: My 3-Cyclopropoxy-4-iodopyridine is not dissolving in my chosen solvent at room temperature.
This is a common challenge, particularly when attempting to prepare concentrated solutions. The underlying cause is that the solute-solute interactions are stronger than the solute-solvent interactions.
Caption: Troubleshooting workflow for initial dissolution issues.
-
Gentle Heating: Gently warm the mixture using a water bath. An increase in temperature often significantly increases solubility. Be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Sonication: Utilize an ultrasonic bath to provide mechanical agitation. This can help break up solid aggregates and enhance the rate of dissolution.
-
Co-Solvent System: If a single solvent is ineffective, a co-solvent system can be highly beneficial. For example, if your compound has low solubility in heptane but is intended for a reaction in that solvent, adding a small amount of a "good" solvent like THF or DCM can create a mixture with the desired solvating power.
Issue 2: My compound dissolves upon heating but precipitates out upon cooling.
This indicates that you have prepared a supersaturated solution. While sometimes useful for crystallization, it can be problematic for reactions that need to be run at room temperature or below.
Caption: The effect of temperature on solubility.
-
Work with a More Dilute Solution: The simplest solution is to work at a lower concentration that remains stable at the desired temperature.
-
Employ a Different Solvent System: Your current solvent may not be optimal. Refer to the solvent selection guide in the FAQs and consider a solvent in which your compound has higher intrinsic solubility at room temperature.
-
Maintain Elevated Temperature: If the subsequent experimental step allows, maintain the reaction at the elevated temperature where the compound is soluble.
Issue 3: I have tried multiple solvents with limited success. What are my next steps?
When standard dissolution methods are insufficient, more advanced or alternative strategies may be necessary. This is particularly relevant for applications requiring high concentrations or for compounds that are inherently poorly soluble.
-
Solvent Blends: Systematically screen binary or even ternary solvent mixtures. For instance, a mixture of a chlorinated solvent with an ether can offer a unique solvation environment.
-
Alternative Techniques for Insoluble Reactants: For synthetic applications where solubility is a major hurdle, solvent-free or solvent-minimized techniques can be explored.[6][7][8]
Experimental Protocol: Determining Approximate Solubility
This protocol provides a straightforward method to estimate the solubility of 3-Cyclopropoxy-4-iodopyridine in various organic solvents.
Materials:
-
3-Cyclopropoxy-4-iodopyridine
-
A selection of organic solvents (e.g., DCM, THF, Toluene, Ethanol, DMF)
-
Analytical balance
-
Small, sealable vials (e.g., 2 mL glass vials)
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
Procedure:
-
Preparation: Add a pre-weighed amount of 3-Cyclopropoxy-4-iodopyridine (e.g., 10 mg) to a clean, dry vial.
-
Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 0.1 mL).
-
Agitation: Seal the vial and agitate vigorously using a vortex mixer for 1-2 minutes. If a vortex mixer is unavailable, use a magnetic stir bar and plate.
-
Observation: Observe the vial. If the solid has completely dissolved, the solubility is at least 100 mg/mL.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL, for a total of 0.2 mL).
-
Repeat Agitation and Observation: Repeat step 3 and observe the mixture. If the solid is now dissolved, the approximate solubility is between 50 mg/mL and 100 mg/mL.
-
Continue to Endpoint: Continue adding the solvent in measured increments, with agitation after each addition, until the solid is fully dissolved.
-
Calculation: The approximate solubility can be calculated as follows:
Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)
-
Data Recording: Record the results for each solvent tested.
Sample Data Table
| Solvent | Polarity Index | Hydrogen Bonding | Approx. Solubility (mg/mL) | Observations |
| Dichloromethane | 3.1 | Acceptor | User Determined | |
| Tetrahydrofuran | 4.0 | Acceptor | User Determined | |
| Toluene | 2.4 | None | User Determined | |
| Ethanol | 4.3 | Donor & Acceptor | User Determined | |
| N,N-Dimethylformamide | 6.4 | Acceptor | User Determined | |
| Heptane | 0.1 | None | User Determined |
This systematic approach will provide you with a practical understanding of your compound's solubility profile, enabling more informed decisions in your experimental design.
References
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
- BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
- JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
-
Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry. [Link]
-
ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]
- Jetir.Org. (n.d.). A Simple and Convenient Method for Iodination of Some Aromatic Compounds by Pyridinium Iodochloride.
-
PubChem. (n.d.). 3-Iodopyridine. [Link]
- Scribd. (2023, August 14). Enhancing Pyridinium Solubility in NRFBs.
- Tokyo Chemical Industry UK Ltd. (2014, June 9).
- ChemicalBook. (2026, January 13). 4-Iodopyridine.
- ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution....
- PMC. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.
- Chem-Impex. (n.d.). 4-Iodopyridine.
- Sigma-Aldrich. (n.d.). 4-Iodopyridine 96.
-
PubChem. (n.d.). 4-Iodopyridine. [Link]
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).
- studylib.net. (n.d.). Inorganic Chemistry Lab Report: Synthesis of Iodine Compounds.
- PubChem. (n.d.). 3-Iodopyridin-4-Ol.
- Fisher Scientific. (2007, January 15).
- Fluorochem. (n.d.). 4-CYCLOPROPYL-3-IODOPYRIDINE (CAS 1365763-18-3).
- Google Patents. (n.d.).
- ChemScene. (n.d.). 2-Cyclopropoxy-4-iodopyridine.
Sources
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Copper Impurities in Iodopyridine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing their synthetic workflows. A common bottleneck in the preparation of active pharmaceutical ingredients (APIs) is the removal of heavy metal catalysts.
Iodopyridines are critical building blocks in pharmaceutical synthesis. A highly efficient method to synthesize derivatives like 3-iodopyridine is the copper-catalyzed aromatic Finkelstein reaction, which utilizes copper(I) iodide (CuI), sodium iodide (NaI), and a diamine ligand to convert bromopyridines into iodopyridines[1]. While this method avoids stoichiometric metal reagents and achieves high yields, the residual copper often tightly coordinates to the pyridine product.
This guide addresses the specific mechanistic challenges of breaking these copper-pyridine complexes and provides field-proven, self-validating protocols to ensure your final product meets stringent regulatory standards.
FAQ 1: What are the regulatory limits for copper in my final API?
Answer: Copper is classified as a Class 3 elemental impurity by the International Council for Harmonisation (ICH) Q3D guidelines due to its relatively low toxicity[2]. However, because it provides no therapeutic benefit, its concentration must be strictly controlled to prevent adverse effects on drug stability and patient health[3]. The Permitted Daily Exposure (PDE) depends entirely on the intended route of administration[4].
Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Copper [4]
| Route of Administration | PDE (µ g/day ) | Target Concentration Limit (assuming 10 g/day dose) |
| Oral | 3000 | 300 ppm |
| Parenteral | 300 | 30 ppm |
| Inhalation | 30 | 3 ppm |
Note: If your daily dose is less than 10 g, you may calculate a higher allowable ppm limit, but aiming for <30 ppm is the industry standard for versatile API intermediates.
FAQ 2: Why do standard aqueous washes fail to remove copper from my iodopyridine product?
Answer: The Causality: Pyridine rings possess a highly accessible lone pair of electrons on the nitrogen atom, making them excellent Lewis bases. During the Finkelstein synthesis, the Cu(I) catalyst (or oxidized Cu(II) species) forms stable coordination complexes with the newly synthesized iodopyridine.
When you perform a standard aqueous workup using water or brine, the partition coefficient of this lipophilic Cu-iodopyridine complex heavily favors the organic phase (e.g., dichloromethane or ethyl acetate)[5]. To strip the copper into the aqueous phase, you cannot rely on simple solubility; you must introduce a competing ligand that forms a thermodynamically more stable, highly water-soluble complex than the pyridine ligand.
FAQ 3: How can I adjust my Liquid-Liquid Extraction (LLE) to break the Cu-pyridine complex?
Answer:
Using an ammonium chloride/ammonium hydroxide (
Protocol 1: Ammonia/NH₄Cl Wash for Copper Removal This protocol is designed as a self-validating system; the colorimetric change provides immediate visual feedback on the extraction's progress.
-
Quench & Dilute: Transfer the crude reaction mixture into a separatory funnel and dilute with an organic solvent that solubilizes your product (e.g., Dichloromethane or Ethyl Acetate).
-
Prepare Wash Solution: Prepare a 1:1 volumetric mixture of saturated aqueous ammonium chloride (
) and 10% aqueous ammonium hydroxide ( ). -
First Extraction: Add the wash solution to the organic layer. Vigorously shake and vent.
-
Self-Validation Check: The aqueous layer should turn distinctly blue, indicating the successful formation and migration of the
complex.
-
-
Phase Separation: Allow the layers to separate completely and drain the organic layer.
-
Iterative Washing: Repeat the wash with fresh
solution. Continue this process until the aqueous layer remains completely colorless, confirming the bulk removal of copper. -
Final Wash: Wash the organic layer once with brine to remove residual ammonia and water.
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure.
FAQ 4: My copper levels are still above the 30 ppm parenteral limit after LLE. What should I do?
Answer: If liquid-liquid extraction leaves trace copper (often due to highly sterically hindered or strongly chelating API structures), solid-supported metal scavengers are the industry standard for reducing transition metal impurities to single-digit ppm levels[6]. These scavengers consist of a silica or macroporous polystyrene backbone functionalized with strong metal-binding groups. They act as heterogeneous additives that covalently trap the metal and are easily removed by simple filtration[7].
Table 2: Recommended Solid-Supported Scavengers for Copper [6][8][9]
| Scavenger Type | Functional Group | Support Matrix | Best Application Profile |
| Si-Thiol | 1-Propanethiol | Silica | Broad-spectrum scavenging (Cu, Pd, Pt, Ag). Excellent for electrophilic metals. |
| SiliaMetS Imidazole | Imidazole | Silica | Highly specific for Cu, Co, Ni. Mimics histidine binding; excellent in basic conditions. |
| MP-TMT | Trimercaptotriazine | Macroporous Polystyrene | Robust, low-swelling resin. Ideal for restricted volume environments and persistent Cu/Pd. |
Protocol 2: Solid-Supported Scavenger Screening and Application
-
Reconstitution: Dissolve the LLE-purified iodopyridine in a suitable solvent (e.g., DCM, THF, or EtOAc) to create a 10–20% wt/vol solution.
-
Scavenger Addition: Add 2 to 6 molar equivalents of the chosen scavenger (e.g., Biotage Si-Thiol or SiliaMetS Imidazole) relative to the theoretical residual copper content[10]. If the exact copper concentration is unknown, adding 10% to 20% w/w of the scavenger relative to the crude API mass is a standard starting point[7].
-
Agitation: Stir the suspension gently at room temperature or slightly elevated temperature (40 °C) for 2 to 12 hours. The porous nature of the silica/resin requires time for the copper ions to diffuse and bind to the functional sites.
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad. Wash the filter cake with a small volume of the reaction solvent to ensure full recovery of the iodopyridine.
-
Validation: Concentrate the filtrate and analyze the metal content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A successful scavenge will yield an ICP-MS reading below your target PDE limit[2].
Experimental Workflow Visualization
Below is the standard decision-making workflow for purging copper impurities from iodopyridine mixtures, summarizing the protocols detailed above.
Workflow for removing copper impurities from iodopyridine synthesis.
References
Sources
- 1. Buy 3-Iodopyridine;perchloric acid | 61568-95-4 [smolecule.com]
- 2. labcorp.com [labcorp.com]
- 3. database.ich.org [database.ich.org]
- 4. usp.org [usp.org]
- 5. reddit.com [reddit.com]
- 6. sopachem.com [sopachem.com]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. biotage.com [biotage.com]
- 9. SiliCycle SiliaMetS Metal Scavengers Imidazole (IMI), 40 to 63 m, 60 100 g | Buy Online | SiliCycle™ | Fisher Scientific [fishersci.ca]
- 10. biotage.com [biotage.com]
Technical Support Center: Suzuki-Miyaura Homocoupling Suppression
Ticket ID: SM-HC-OPTIMIZATION
Status: Open
Assigned Specialist: Senior Application Scientist
Mission Statement
You have reached the Advanced Catalysis Support Module. This guide is engineered to troubleshoot and eliminate homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions. Our goal is to shift your reaction kinetics from non-productive catalytic cycles (homocoupling) back to the productive cross-coupling cycle.
Part 1: Diagnostic Interface
Before modifying your reaction parameters, identify the specific type of failure you are observing. Homocoupling is not a single phenomenon; it is a symptom of two distinct mechanistic failures.
Visual Diagnostic Flowchart
Use the diagram below to identify your specific issue based on the byproduct structure.
Figure 1: Decision tree for isolating the mechanistic origin of homocoupling byproducts.
Part 2: Troubleshooting Oxidative Homocoupling (Ar¹-Ar¹)
The Issue: You observe the dimerization of your boronic acid/ester. The Science: This is the most common failure mode. It is primarily driven by the presence of oxygen, which interrupts the catalytic cycle by re-oxidizing Pd(0) to a peroxo-Pd(II) species. To return to the active Pd(0) state, the catalyst consumes two equivalents of your boronic acid, ejecting the homocoupler.
Mechanistic Insight: The "Oxygen Trap"
The diagram below illustrates how Oxygen hijacks the palladium catalyst, forcing it into a non-productive loop (The "Glaser-Hay" type cycle within Suzuki conditions).
Figure 2: The parasitic cycle where oxygen consumes boronic acid to generate homocoupling products.[1]
Protocol A1: The "Inert Wall" Degassing Method
Standard nitrogen balloons are insufficient for sensitive couplings. You must remove dissolved oxygen, not just atmospheric oxygen.
-
Solvent Prep: Place reaction solvent in a separate flask.
-
Sparging (Essential): Submerge a gas dispersion tube (fritted glass) or a long needle directly into the solvent. Bubble Argon or Nitrogen vigorously for 15–20 minutes per 100mL of solvent.
-
Why? Sparging actively displaces dissolved
(Henry’s Law), whereas headspace purging relies on slow diffusion.
-
-
Transfer: Cannula transfer the degassed solvent to the reaction vessel containing your solids (which should have been evacuated and backfilled 3x).
-
Additives: If sparging is insufficient, add 5–10 mol% Potassium Formate .
Protocol A2: The "Slow-Release" Strategy
If the boronic acid concentration is high, the rate of transmetallation to the peroxo-Pd species (homocoupling) competes with the oxidative addition to the aryl halide (cross-coupling).
Objective: Keep instantaneous boronic acid concentration low.
-
Setup: Dissolve the Boronic Acid in a portion of the degassed solvent in a separate syringe.
-
Execution: Use a syringe pump to add the boronic acid solution to the reaction mixture (containing Catalyst + Halide + Base) over 1–4 hours .
-
Result: The catalyst always encounters a surplus of Aryl Halide, statistically favoring the cross-coupling pathway.
Data: Impact of Oxygen Exclusion Strategies Comparison of homocoupling suppression methods (Representative data based on Miller et al. [1])
| Method | Dissolved | Homocoupling Impurity (%) | Yield (%) |
| No Degassing | ~8.0 | 12.5% | 78% |
| Vacuum/Purge (3 cycles) | ~2.5 | 4.2% | 89% |
| Subsurface Sparging ( | < 0.5 | < 0.1% | 98% |
Part 3: Troubleshooting Reductive Homocoupling (Ar²-Ar²)
The Issue: You observe the dimerization of your Aryl Halide.
The Science: This often occurs via a "halogen dance" mechanism or disproportionation of the oxidative addition intermediate. It is prevalent when the transmetallation step is slow (e.g., sterically hindered boronic acids), leaving the
Optimization Protocol
-
Switch Catalyst Precursor:
-
Avoid:
or if possible. These require reduction in situ, which can trigger complex redox scrambles. -
Use: A discrete Pd(0) source like
or a pre-reduced Pd(II) precatalyst like Pd(dppf)Cl₂ .
-
-
Solvent Polarity Shift:
-
Reductive homocoupling is often stabilized by non-polar solvents.
-
Action: Switch to a more polar solvent system (e.g., DMF, or add water as a cosolvent). Water facilitates the formation of the reactive boronate species, speeding up transmetallation and closing the window for halide dimerization [2].
-
-
Change the Base:
-
If using weak bases (
), switch to or . Stronger bases accelerate transmetallation.
-
Part 4: Advanced FAQs
Q: Why does my reaction turn black and stop working? A: This is "Palladium Black" precipitation. It indicates your ligand is detaching from the metal, leading to inactive Pd agglomerates.
-
Fix: Your ligand-to-metal ratio is too low, or the ligand is oxidizing. Add excess ligand (e.g., 2:1 or 4:1 PPh3:Pd) or switch to a bidentate ligand like dppf or Xantphos , which hold the metal more tightly.
Q: Does the counter-cation of the base matter? A: Yes. The counter-cation affects solubility and the "nakedness" of the base.
-
Rule of Thumb:
> > . Cesium bases ( ) are often superior in aprotic solvents (like Dioxane) because the large Cesium ion improves solubility and reactivity of the carbonate [3].
Q: I am using a Pd(II) precatalyst. Do I need to add a reductant? A: Usually, the boronic acid acts as the reductant (sacrificing itself). This generates 1 equivalent of homocoupling product for every equivalent of catalyst used.
-
Mitigation: If you observe high homocoupling, add a tiny amount of alcohol (methanol/ethanol) or use the Potassium Formate trick mentioned in Protocol A1 to reduce the Pd(II) without sacrificing your boronic acid.
References
-
Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development.
-
Amatore, C., & Jutand, A. (2000). "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Accounts of Chemical Research.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of Cyclopropyl Protons in Pyridines
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group is a cornerstone structural motif in modern medicinal chemistry.[1] Its rigid, three-membered ring imparts unique conformational constraints and electronic properties, often leading to improved metabolic stability, binding affinity, and potency.[1] However, the structural verification of cyclopropyl-containing compounds, particularly when attached to a heteroaromatic system like pyridine, presents a unique set of challenges in ¹H NMR spectroscopy. This guide provides an in-depth comparison of the ¹H NMR characteristics of cyclopropyl protons at the 2-, 3-, and 4-positions of a pyridine ring, supported by experimental data and theoretical principles, to aid researchers in the unambiguous characterization of these important molecules.
The Interplay of Forces: Understanding the Cyclopropyl Proton's Environment
The chemical shift and coupling pattern of cyclopropyl protons are governed by two primary factors: the intrinsic nature of the strained three-membered ring and the influence of its molecular neighborhood.
The Intrinsic Signature of the Cyclopropyl Group
Cyclopropane's unique electronic structure results in a characteristic ¹H NMR signature. The protons of an unsubstituted cyclopropane ring resonate at an unusually high-field (low ppm) value of 0.22 ppm.[2][3][4] This significant shielding is attributed to a diamagnetic ring current generated by the electrons in the C-C bonds of the strained ring.[1][2][4]
The spin-spin coupling within the cyclopropyl ring is also highly diagnostic. Protons on the same carbon (geminal) and on adjacent carbons (vicinal) exhibit distinct coupling constants (J-values). Vicinal coupling is further divided into cis and trans relationships, which are crucial for stereochemical assignments. Generally, for cyclopropanes, the J-values fall within these ranges:
-
³J_cis_ : 6–12 Hz[5]
-
³J_trans_ : 2–9 Hz[5]
-
²J_gem_ : -1 to -10 Hz (often observed in the range of 4-6 Hz)
The larger coupling constant for cis protons compared to trans is a key identifying feature.[6][7]
The Influence of the Pyridine Ring: A Study in Magnetic Anisotropy
When a cyclopropyl group is attached to a pyridine ring, its protons are subject to the powerful effect of magnetic anisotropy.[8][9][10] The delocalized π-electrons of the aromatic pyridine ring generate their own local magnetic field when placed in the spectrometer's external field.[10][11] This induced field creates distinct shielding (upfield shift) and deshielding (downfield shift) zones around the ring.[8][9][12]
Protons located directly above or below the plane of the pyridine ring fall into the shielding cone , causing them to resonate at a lower chemical shift (lower ppm). Protons located in the plane of the ring are in the deshielding zone and experience a downfield shift to higher ppm values.[8][12] The position of the cyclopropyl group (ortho, meta, or para) dictates where its protons lie in relation to these zones, resulting in predictable and diagnostically useful variations in their chemical shifts.
Comparative Analysis: Experimental Data for 2-, 3-, and 4-Cyclopropylpyridine
To illustrate these principles, the following table summarizes the ¹H NMR data for the three positional isomers of cyclopropylpyridine, recorded in deuterated chloroform (CDCl₃). The protons are labeled as follows: H_methine_ for the single proton on the carbon attached to the pyridine, and H_methylene_ for the four protons on the other two carbons of the cyclopropyl ring.
Table 1: Comparative ¹H NMR Data of Cyclopropylpyridine Isomers in CDCl₃
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Couplings (Hz) |
| 2-Cyclopropylpyridine | Pyridine-H | 8.49 (ddd), 7.51 (td), 7.05 (ddd), 6.96 (d) | Multiplets | - |
| H_methine_ | 2.02 | m | - | |
| H_methylene_ | 1.04 | m | - | |
| H_methylene_ | 0.95 | m | - | |
| 3-Cyclopropylpyridine | Pyridine-H | 8.41 (d), 8.38 (dd), 7.39 (dt), 7.14 (dd) | Multiplets | - |
| H_methine_ | 1.90 | tt | 8.4, 5.1 | |
| H_methylene_ | 0.96 | m | - | |
| H_methylene_ | 0.67 | m | - | |
| 4-Cyclopropylpyridine | Pyridine-H | 8.46 (d) | d | 6.0 |
| Pyridine-H | 7.03 (d) | d | 6.0 | |
| H_methine_ | 1.92 | m | - | |
| H_methylene_ | 1.00 | m | - | |
| H_methylene_ | 0.70 | m | - |
Data compiled from publicly available spectral databases and may vary slightly based on experimental conditions.
Analysis and Interpretation
-
2-Cyclopropylpyridine: The cyclopropyl methine proton (2.02 ppm) is the most deshielded among the three isomers. This is because the ortho position places it in closest proximity to the nitrogen atom's inductive electron-withdrawing effect and deep within the deshielding plane of the ring.
-
3-Cyclopropylpyridine: The methine proton (1.90 ppm) is slightly more shielded compared to the 2-substituted isomer. Being at the meta position, it experiences a reduced influence from the ring's deshielding plane.
-
4-Cyclopropylpyridine: The methine proton (1.92 ppm) has a chemical shift very similar to the 3-isomer. However, the key distinction for the 4-substituted isomer lies in the simplicity of its aromatic region, which typically shows two clean doublets due to the molecule's symmetry.
-
Methylene Protons: In all isomers, the methylene protons appear significantly upfield (0.67-1.04 ppm), consistent with the intrinsic shielding of the cyclopropyl ring. The subtle differences in their shifts reflect their average orientation relative to the pyridine's anisotropic field.
Best Practices for High-Fidelity Data Acquisition
Acquiring high-quality, reproducible ¹H NMR data is paramount for accurate structural elucidation. Adherence to a standardized protocol minimizes artifacts and ensures spectral integrity.
Experimental Protocol: Sample Preparation and NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the cyclopropylpyridine sample.[13][14]
-
Transfer the sample to a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][15] The use of deuterated solvents is necessary for the spectrometer's lock system.[13]
-
To ensure magnetic field homogeneity, filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[13][14]
-
Cap the NMR tube securely and label it clearly.
-
-
NMR Spectrometer Setup & Acquisition (Example for a 400 MHz instrument):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Poor shimming results in broad, distorted peaks.
-
Acquire a standard ¹H NMR spectrum with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed based on sample concentration)
-
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the spectrum correctly and calibrate the chemical shift scale using a reference signal (e.g., residual CHCl₃ at 7.26 ppm or TMS at 0 ppm).
-
Integrate the peaks and analyze the chemical shifts and coupling constants.
-
Workflow for Comparative ¹H NMR Analysis
The following diagram illustrates a systematic workflow for characterizing cyclopropylpyridine isomers.
Caption: Systematic workflow for the ¹H NMR analysis of cyclopropylpyridines.
Conclusion
The ¹H NMR characterization of cyclopropylpyridines is a nuanced task that requires an understanding of both the intrinsic properties of the cyclopropyl ring and the anisotropic effects of the pyridine moiety. The chemical shift of the cyclopropyl methine proton is a key diagnostic handle, with the 2-substituted isomer appearing most downfield, followed by the 4- and 3-isomers. This, combined with a careful analysis of the aromatic region's splitting patterns, allows for confident and unambiguous assignment of the substitution pattern. By following standardized experimental protocols, researchers can generate high-fidelity data, ensuring the structural integrity of these vital compounds in the drug discovery and development pipeline.
References
- Baranac-Stojanović, M. (2013).
- Baranac-Stojanović, M. (2013). New insight into the anisotropic effects in solution-state NMR spectroscopy.
- University of California, Riverside. (n.d.).
- Baranac-Stojanović, M. (2013). New insight into the anisotropic effects in solution-state NMR spectroscopy.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Fiveable. (2025, August 15). Anisotropic Effect Definition. Fiveable.
- Michigan State University. (n.d.).
- University of Konstanz. (n.d.).
- BenchChem. (2025).
- Unknown. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
- Unknown. (n.d.). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM.
- Sethi, J. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. YouTube.
- Unknown. (n.d.). structure and reactivity of the cyclopropane species. [Source withheld due to copyright].
- Majid Ali. (2022, November 9). NMR-Magnetic Anisotropy|Effect of pi electrons on chemical shift value. YouTube.
- Brown, D. (n.d.).
- Baranac-Stojanović, M. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
- 12. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C3RA45512B [pubs.rsc.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 15. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
HRMS Profiling of Halogenated Pyridines: A Comparative Guide to Ionization & Analyzer Selection
Executive Summary
Halogenated pyridines are linchpin intermediates in the synthesis of modern agrochemicals and pharmaceuticals (e.g., COX-2 inhibitors, HIV protease inhibitors). Their metabolic stability—conferred by the halogen blockade of P450 oxidation sites—makes them desirable drug scaffolds. However, this same chemical inertness and reduced basicity pose significant challenges for High-Resolution Mass Spectrometry (HRMS).
This guide objectively compares ionization interfaces (ESI vs. APCI vs. APPI) and mass analyzers (Orbitrap vs. Q-TOF) to establish a robust analytical workflow. It moves beyond standard protocols to address the specific physicochemical suppression caused by halogenation.
Part 1: The Ionization Conundrum – Overcoming Electron Withdrawal
The critical failure point in analyzing halogenated pyridines is often not the mass analyzer, but the ionization source .
The Mechanism of Failure
Standard pyridines ionize easily via Electrospray Ionization (ESI) due to the basic nitrogen lone pair (
-
Consequence: As halogenation increases (e.g., 2,6-dichloropyridine), the molecule becomes less likely to accept a proton
, leading to poor sensitivity in ESI.
Comparative Analysis: ESI vs. APCI vs. APPI[1]
| Feature | ESI (Electrospray) | APCI (Atmospheric Pressure Chemical Ionization) | APPI (Photoionization) |
| Primary Mechanism | Ion Evaporation / Charge Residue (Liquid Phase) | Gas Phase Proton Transfer / Charge Transfer | Photon-induced Electron Ejection (10 eV) |
| Suitability for Hal-Pyridines | Moderate. Works for mono-halogenated species. Fails for poly-halogenated. | High. Gas-phase ionization is less dependent on solution pKa. | High. Excellent for highly non-polar, poly-halogenated species. |
| Matrix Tolerance | Low (Susceptible to ion suppression) | High (Robust against salts/lipids) | Very High (Selective for aromatics) |
| Key Limitation | Requires analyte basicity. | Thermal degradation of labile metabolites. | Requires dopant (e.g., Toluene/Acetone) optimization. |
Decision Matrix: Selecting the Source
The following logic gate determines the optimal source based on the specific pyridine derivative's chemistry.
Figure 1: Decision workflow for selecting the ionization source based on the degree of halogenation and calculated basicity.
Part 2: Analyzer Performance – Orbitrap vs. Q-TOF[2][3]
Once ionized, the choice of analyzer dictates the confidence in structural elucidation, particularly for distinguishing isotopic envelopes characteristic of halogens.
The Challenge: Isotopic Fine Structure (IFS)
Halogens have distinct mass defects.
-
Chlorine:
(75.78%) and (24.22%). -
Bromine:
(50.69%) and (49.31%).
In drug development, distinguishing a metabolic "oxidative desulfurization" (S
Comparative Data: Resolution & Accuracy
| Metric | Orbitrap (e.g., Exploris/Tribrid) | Q-TOF (e.g., Agilent 6500/Sciex Zeno) | Verdict for Hal-Pyridines |
| Resolving Power (FWHM) | > 120,000 (up to 500k) | 30,000 – 60,000 | Orbitrap Wins. Essential for resolving complex isotopic envelopes in multi-halogenated species. |
| Mass Accuracy | < 1-3 ppm (Internal Cal) | < 2-5 ppm (Internal Cal) | Draw. Both are sufficient for formula confirmation. |
| Scan Speed | 10 – 40 Hz | 50 – 100 Hz | Q-TOF Wins. Better for UHPLC peaks < 2s wide. |
| Dynamic Range | Q-TOF Wins. Better for quantitation in complex matrices. |
Expert Insight: For identification of halogenated impurities, Orbitrap is superior due to the ability to resolve the fine isotopic structure. For routine quantitation of a known pyridine drug in plasma, Q-TOF provides better linearity and speed.
Part 3: Self-Validating Experimental Protocol
This protocol is designed to be self-validating , meaning the data generated inherently confirms the system's performance (e.g., via lock masses and isotopic ratios).
Sample Preparation (Minimizing Volatility Loss)
Halogenated pyridines can be volatile.
-
Solvent: Dissolve in Methanol/Water (50:50). Avoid pure organic solvents during initial prep to prevent evaporation.
-
Concentration: Prepare stock at 1 mg/mL; dilute to 100 ng/mL for analysis.
LC-MS/MS Conditions (The "Universal" Method)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate .
-
Why? Ammonium formate promotes
in APCI and buffers pH for ESI.
-
-
Mobile Phase B: Methanol (preferred over Acetonitrile for better solvation of halogens).
-
Gradient: 5% B to 95% B over 5 minutes.
Fragmentation Pathway Analysis (Validation Step)
To confirm the identity of a halogenated pyridine, you must observe specific neutral losses.
-
Loss of HCN (27 Da): Characteristic of the pyridine ring cleavage.
-
Loss of Halogen Radical (X•): Common in radical cations (APPI/EI).
-
Loss of Acid (HX): Common in protonated species (ESI/APCI).
Figure 2: Common fragmentation pathways for halogenated pyridines in HRMS.
Part 4: Representative Performance Data
The following data summarizes typical Limits of Quantitation (LOQ) and Matrix Effects (ME) observed when analyzing a model compound (e.g., 2,6-dichloropyridine) in human plasma.
| Ionization Source | LOQ (ng/mL) | Matrix Effect (%) | Linearity ( |
| ESI (+) | 5.0 | -45% (Suppression) | 0.992 |
| APCI (+) | 0.5 | -10% (Minimal) | 0.998 |
| APPI (+) | 0.8 | < 5% (Negligible) | 0.995 |
Note: Data derived from comparative trends in literature [1, 2]. APCI offers the best balance of sensitivity and robustness for this class of compounds.
References
Technical Comparison Guide: HPLC Purity Method Development for Iodopyridine Intermediates
Executive Summary & Verdict
For the purity analysis of iodopyridine intermediates—critical scaffolds in Suzuki-Miyaura couplings—standard alkyl-chain (C18) chemistries often fail to resolve positional isomers (2-, 3-, and 4-iodo) and suffer from peak tailing due to the basic pyridinyl nitrogen.
The Verdict: The Phenyl-Hexyl stationary phase is the superior alternative to C18 for this specific application. It leverages
The Analytical Challenge
Iodopyridines present a "Perfect Storm" of chromatographic difficulties:
-
Positional Isomerism: 3-iodopyridine and 4-iodopyridine have nearly identical LogP values (~2.0), making separation based solely on hydrophobic subtraction (C18) difficult.
-
Silanol Interactions: The basic nitrogen (pKa ~2–4 depending on iodine position) interacts with residual silanols on the silica support, causing severe peak tailing (
). -
Photolability: The C–I bond is weak (
kcal/mol). Exposure to ambient laboratory light causes rapid homolytic cleavage, generating "ghost peaks" (pyridine or dimers) that artificially lower purity results.
Column Technology Standoff: C18 vs. Phenyl-Hexyl[1]
The Mechanism of Action
-
C18 (Octadecylsilane): Relies on hydrophobic interaction .[1] It discriminates based on the solute's ability to partition into the greasy alkyl layer. Since the iodine atom adds bulk and lipophilicity similarly across isomers, selectivity (
) is poor. -
Phenyl-Hexyl: Offers a dual mechanism —hydrophobicity (via the hexyl linker) and
stacking (via the phenyl ring). The electron-withdrawing iodine atom alters the electron density of the pyridine ring differently depending on its position (ortho, meta, para). The Phenyl-Hexyl phase detects these subtle electronic differences.
Comparative Performance Data (Representative)
The following data illustrates the separation of a mixture containing Pyridine (impurity), 2-Iodopyridine, 3-Iodopyridine, and 4-Iodopyridine.
Conditions:
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5-95% B.
-
Detection: UV 254 nm.[3]
| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Analysis |
| Critical Pair | 3-Iodo / 4-Iodo | 3-Iodo / 4-Iodo | |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | Phenyl-Hexyl resolves the critical pair via electronic selectivity. |
| Tailing Factor ( | 1.8 (3-Iodo) | 1.1 (3-Iodo) | Phenyl phases often use high-coverage bonding that shields silanols. |
| Selectivity ( | 1.02 | 1.15 | Higher |
| Retention Order | Py < 2-I < 4-I | Py < 2-I < 4-I < 3-I | Distinct elution order aids identification. |
Strategic Method Development Protocol
Do not rely on trial and error. Use this self-validating workflow to ensure robustness.
Phase 1: Mobile Phase Selection
The choice of pH is binary for these compounds:
-
High pH (> 7.0): Dangerous for silica columns; suppresses ionization of pyridine but may cause column dissolution. Not Recommended.
-
Low pH (< 3.0): Recommended. Using 0.1% Formic Acid or TFA protonates the pyridine nitrogen (
) and the surface silanols ( ). While this makes the analyte polar, it eliminates the strong electrostatic attraction to ionized silanols ( ), fixing tailing.
Phase 2: The Decision Tree
The following diagram outlines the logic flow for developing the method, ensuring no step is skipped.
Figure 1: Decision matrix for selecting stationary phases and mobile phase modifiers for basic heterocycles.
Critical Control Strategy: Photostability
A common source of "method failure" is actually sample degradation. Iodopyridines undergo photolytic deiodination .
The Mechanism:
Experimental Proof of Failure: If you observe a small peak at the retention time of Pyridine that grows with each subsequent injection from the same vial, your sample is degrading in the autosampler.
Required Protocol:
-
Amber Glass: All standards and samples must be prepared in amber glassware.
-
Autosampler: Ensure the autosampler compartment is darkened/opaque.
-
Validation: Perform a "Dark vs. Light" stress test. Expose one vial to benchtop light for 4 hours and keep another in the dark. Inject both. The "Light" sample will likely show 2-5% degradation.
Detailed Experimental Workflow
Reagents
-
Solvent A: Water (HPLC Grade) + 0.1% Formic Acid (or 0.1% Trifluoroacetic acid for sharper peaks, though it suppresses MS signal).
-
Solvent B: Acetonitrile (HPLC Grade). Methanol is avoided as it can sometimes quench radical species differently or have higher UV cutoff.
Instrument Setup
-
Column: Phenyl-Hexyl,
, (e.g., Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl). -
Temperature:
(Slightly elevated temperature reduces viscosity and improves mass transfer for basic compounds). -
Flow Rate:
.
Gradient Table
| Time (min) | % Solvent B | Comment |
| 0.0 | 5 | Initial hold to retain polar pyridine impurities |
| 10.0 | 60 | Shallow gradient to resolve isomers |
| 12.0 | 95 | Wash out poly-iodinated species |
| 15.0 | 95 | Hold |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | Ready for next injection |
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
-
International Conference on Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products.Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
-
Phenomenex Technical Notes. Optimization of the Separation of Positional Isomers on Phenyl-Hexyl Phases.Link
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. interchim.fr [interchim.fr]
Strategic Bioisosterism: 3-Cyclopropoxy-4-iodopyridine vs. 3-Methoxy-4-iodopyridine
Executive Summary: The "Metabolic Shield" Upgrade
In medicinal chemistry, the transition from a 3-methoxy substituent to a 3-cyclopropoxy group on a pyridine scaffold is a classic yet high-impact bioisosteric switch.[1][2] While 3-Methoxy-4-iodopyridine serves as a standard, accessible building block for cross-coupling reactions, it frequently suffers from rapid metabolic clearance via O-demethylation.[1][2]
3-Cyclopropoxy-4-iodopyridine represents the "optimized" analog.[1][2] The cyclopropyl group acts as a metabolic shield, blunting CYP450 degradation while simultaneously increasing lipophilicity and altering the vector of the oxygen lone pairs due to conformational constraints. This guide objectively compares these two intermediates, providing the synthetic workflows and SAR data necessary to justify the switch in your lead optimization campaigns.
Quick Comparison Matrix
| Feature | 3-Methoxy-4-iodopyridine | 3-Cyclopropoxy-4-iodopyridine | Impact |
| Metabolic Stability | Low (Rapid O-demethylation) | High (Steric/Electronic protection) | Critical for extending |
| LogP (Lipophilicity) | Baseline | +0.4 to +0.8 increase | Improves membrane permeability; risk of non-specific binding |
| Synthetic Access | High (Commercial/Simple Alkylation) | Moderate (Requires Chan-Lam or Ag-mediated coupling) | Process chemistry bottleneck |
| C-4 Reactivity | High (Activated for Oxidative Addition) | High (Similar electronics, slight steric bulk) | Negligible difference in Suzuki/Sonogashira yields |
Technical Deep Dive: Physicochemical & Reactivity Cliffs
The Lipophilicity & Solubility Shift
Replacing a methyl group with a cyclopropyl ring is not a neutral change. The cyclopropyl group adds three carbons but, more importantly, introduces a rigid, lipophilic character.[2]
-
LogP Shift: Expect an increase in cLogP of approximately 0.6 units . This pushes the molecule into a more lipophilic space, which can improve blood-brain barrier (BBB) penetration but may reduce aqueous solubility.[1]
-
Conformational Lock: The cyclopropyl ether bond (
) has a higher rotational barrier than the methyl ether. This can lock the active conformation, potentially reducing the entropic penalty upon protein binding, provided the pocket accommodates the extra bulk.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Metabolic Fate: The CYP450 Interaction
The primary driver for this substitution is metabolic stability.
-
Methoxy: The
bonds of the methoxy group are electronically activated by the adjacent oxygen, making them prime targets for CYP2D6 and CYP3A4 mediated hydrogen abstraction, leading to the hemiacetal and rapid loss of the methyl group (phenol formation). -
Cyclopropoxy: The
bonds in a cyclopropyl ring possess higher bond dissociation energy (approx. 106 kcal/mol vs 96 kcal/mol for primary alkyl) due to the significant -character of the carbon orbitals. Furthermore, the steric bulk of the ring hinders the approach of the heme-iron center of CYP enzymes.
Synthetic Accessibility (The Bottleneck)
While the methoxy variant is trivial to synthesize (methylation of 3-hydroxy-4-iodopyridine), the cyclopropoxy variant cannot be made via standard
The Solution: Modern Chan-Lam Coupling using organoboron reagents is the industry standard for installing this group.
Visualizing the Synthetic Divergence
The following diagram illustrates the divergent synthetic pathways required to access these two intermediates from a common precursor (3-Hydroxypyridine).
Figure 1: Synthetic workflow comparison. Path A utilizes standard alkylation, while Path B requires copper-mediated oxidative cross-coupling to install the cyclopropyl ether.[1][2]
Experimental Protocols
As a Senior Scientist, I recommend the Chan-Lam protocol for the cyclopropoxy derivative. Attempting
Protocol A: Synthesis of 3-Cyclopropoxy-4-iodopyridine (Chan-Lam Method)
This protocol utilizes Potassium Cyclopropyl Trifluoroborate, which is more stable and effective than cyclopropylboronic acid.[1][2]
Reagents:
-
Potassium Cyclopropyl Trifluoroborate (2.0 equiv)[1]
-
Copper(II) Acetate (
) (1.0 equiv)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Sodium Carbonate (
) (2.0 equiv)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (
)[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Procedure:
-
Setup: To a dry round-bottom flask equipped with a stir bar, add 3-hydroxy-4-iodopyridine, potassium cyclopropyl trifluoroborate,
, 2,2'-bipyridine, and . -
Solvent & Atmosphere: Add DCE. The reaction does not require inert atmosphere; it requires oxygen. Attach a drying tube or leave open to air (or use an
balloon for faster kinetics). -
Reaction: Heat the mixture to 70°C for 18–24 hours. The reaction mixture will turn from blue/green to a dark slurry.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Verify by
NMR. Look for the characteristic cyclopropyl multiplets at 0.6–0.9 ppm.
Protocol B: General Suzuki Coupling (Applicable to Both)
Demonstrates that the 3-alkoxy group does not hinder the reactivity of the 4-iodo handle.[1]
Reagents:
-
Aryl Boronic Acid (1.2 equiv)[1]
-
(0.05 equiv)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
(2.0 equiv, 2M aqueous)[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Dioxane (0.1 M)[1]
Procedure:
-
Combine halide, boronic acid, and base in dioxane/water.[2]
-
Degas with Nitrogen for 5 minutes.
-
Add Pd catalyst.
-
Heat to 90°C for 4 hours.
-
Standard aqueous workup and purification.[3]
SAR Decision Guide: When to Switch?
Use this logic flow to determine if the synthetic effort of installing the cyclopropyl group is warranted for your specific program.
Figure 2: SAR Decision Tree for bioisosteric replacement.
References
-
Chan-Lam Coupling for Cyclopropyl Ethers
-
Cyclopropyl vs.
-
General Reactivity of 4-Iodopyridines
-
Title: 3-Iodopyridine synthesis and reactivity profiles.[1]
- Source:ChemicalBook / Reaction D
-
-
Lipophilicity Trends (LogP)
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Stability of Cyclopropoxy vs. Ethoxy Pyridine Groups: A Comprehensive Comparison Guide
Alkoxy-substituted pyridines are privileged scaffolds in medicinal chemistry, frequently utilized to modulate the physicochemical properties and target affinity of drug candidates. However, acyclic alkoxy groups, such as the ethoxy moiety, often introduce severe metabolic liabilities due to their susceptibility to Cytochrome P450 (CYP450)-mediated oxidative cleavage. To circumvent this, medicinal chemists frequently employ the cyclopropoxy group as a metabolically stable bioisostere.
This guide objectively compares the metabolic stability of cyclopropoxy versus ethoxy pyridine groups, detailing the underlying chemical causality and the experimental protocols used to validate these properties.
Mechanistic Causality: The Chemistry of Metabolic Stability
The primary route of clearance for ethoxy-pyridines is O-dealkylation driven by CYP450 enzymes in the liver. The causality of this degradation lies in the interaction between the drug and the active Fe(IV)=O (Compound I) heme center of the CYP450 enzyme. The reaction initiates via a Hydrogen Atom Transfer (HAT) at the
The substitution of an ethoxy group with a cyclopropoxy group fundamentally alters the thermodynamics of this metabolic pathway[2]. The metabolic shielding effect of the cyclopropoxy group is driven by two key factors:
-
Elevated Bond Dissociation Energy (BDE): Due to the inherent ring strain and the bent "banana bonds" of the cyclopropane ring, the C-H bonds possess higher s-character (approaching sp² hybridization). This elevates the C-H BDE to approximately 106 kcal/mol[3]. This 8 kcal/mol difference imposes a massive thermodynamic barrier, effectively preventing the CYP450 Fe(IV)=O species from executing the initial HAT step[1].
-
Conformational Rigidity: The rigid, flat geometry of the cyclopropoxy group introduces unique steric constraints compared to the freely rotating ethoxy group. While this rigidity can prevent the molecule from adopting the optimal conformation required for CYP450 active site binding, it must be carefully balanced during lead optimization to ensure it does not negatively impact target receptor affinity, as observed in the optimization of [4].
CYP450-mediated metabolism pathway comparing ethoxy and cyclopropoxy groups.
Quantitative Comparison
The following table summarizes the comparative pharmacological and physicochemical profile of ethoxy versus cyclopropoxy pyridine derivatives, synthesizing established structure-activity relationship (SAR) trends observed in recent drug discovery campaigns[4].
| Property / Metric | Ethoxy-Pyridine | Cyclopropoxy-Pyridine | Mechanistic Driver |
| C-H Bond Dissociation Energy | ~98 kcal/mol | ~106 kcal/mol | Hybridization and ring strain[3]. |
| CYP450 O-Dealkylation | Highly Vulnerable | Highly Resistant | Higher BDE resists Hydrogen Atom Transfer[1]. |
| Typical Microsomal Half-Life | Shorter (e.g., < 30 min) | Longer (e.g., > 60 min) | Direct resistance to Phase I oxidative metabolism[5]. |
| Lipophilicity (clogP) | Moderate | Higher | Increased hydrocarbon density and reduced solvation. |
| Conformational Flexibility | High (Free rotation) | Low (Rigid ring) | Cyclopropane locks the dihedral angle. |
Experimental Workflow: Human Liver Microsome (HLM) Stability Assay
To objectively quantify the metabolic stability of these groups, the Human Liver Microsome (HLM) assay is the industry standard. This protocol is designed as a self-validating system to measure the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound (ethoxy-pyridine or cyclopropoxy-pyridine) in 100 mM potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Causality: Microsomes contain the membrane-bound CYP450 enzymes necessary for Phase I metabolism.
-
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Causality: Ensures the system reaches physiological temperature before the catalytic reaction begins.
-
-
Initiation & Validation Controls: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH is the essential electron donor required for the CYP450 catalytic cycle.
-
Self-Validation: A negative control lacking NADPH must be run in parallel to rule out chemical instability in the buffer. A positive control (e.g., Verapamil) is run to confirm the enzymatic viability of the microsome batch.
-
-
Sampling: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS).
-
Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction, and precipitates the proteins for clean downstream analysis.
-
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound.
-
Data Processing: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant (
), which is used to calculate ( ) and intrinsic clearance ( ).
Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
References
-
Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lipophilicity: A Comparative Guide to cLogP Values of 3-Alkoxy Pyridine Derivatives for Drug Discovery
In the landscape of modern drug discovery, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), stands as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth comparison of the calculated LogP (cLogP) values for a homologous series of 3-alkoxy pyridine derivatives, a scaffold of significant interest in medicinal chemistry. We will explore the theoretical underpinnings of LogP, delve into the practicalities of its determination through both experimental and computational methods, and analyze the impact of increasing alkyl chain length on the lipophilicity of these compounds.
The Significance of Lipophilicity in Drug Design
The journey of a drug from administration to its target site is a complex odyssey through various biological environments. A drug's ability to navigate this path is profoundly influenced by its lipophilicity. A compound that is too hydrophilic may struggle to cross the lipid bilayers of cell membranes, leading to poor absorption and limited access to intracellular targets. Conversely, a molecule that is excessively lipophilic can become sequestered in fatty tissues, leading to a prolonged half-life, potential toxicity, and poor distribution to target organs. Therefore, achieving an optimal balance of lipophilicity is a key challenge in the design of new drug candidates. The cLogP value serves as an invaluable in silico tool for medicinal chemists to predict and fine-tune this critical property before committing to costly and time-consuming synthesis and experimental testing.
Methodologies for Determining LogP
The determination of LogP can be approached through two primary avenues: experimental measurement and computational prediction. Each method offers distinct advantages and is suited to different stages of the drug discovery pipeline.
Experimental Determination of LogP
Shake-Flask Method (SFM): The traditional and often considered "gold standard" for LogP determination is the shake-flask method. This technique directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, which serve as surrogates for lipid and aqueous biological environments, respectively.
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of the 3-alkoxy pyridine derivative in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine a precise volume of the drug solution with a precise volume of the other phase in a sealed container.
-
Equilibration: Agitate the mixture for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated using the following formula: LogP = log10([Concentration in n-octanol] / [Concentration in aqueous phase])
High-Performance Liquid Chromatography (HPLC) Method: As a more rapid and less material-intensive alternative to the shake-flask method, reversed-phase HPLC (RP-HPLC) has gained widespread acceptance for LogP estimation. This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Experimental Protocol: HPLC-based LogP Estimation
-
Column and Mobile Phase: Utilize a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Inject the 3-alkoxy pyridine derivative and record its retention time under the same chromatographic conditions.
-
LogP Estimation: Determine the LogP of the test compound by interpolating its retention time on the calibration curve.
Computational Prediction of cLogP
In the early stages of drug discovery, where large numbers of virtual compounds are being evaluated, computational methods for predicting LogP (cLogP) are indispensable. These in silico models utilize the two-dimensional structure of a molecule to estimate its lipophilicity based on various algorithms.
Several well-regarded software packages are available for cLogP prediction, each employing different methodologies:
-
ACD/Labs LogP: This software offers multiple prediction algorithms, including a "Classic" fragment-based method and a "GALAS" (Global, Adjusted Locally According to Similarity) model that leverages a large experimental database.[1][2][3][4]
-
ChemAxon's Calculator Plugins: ChemAxon provides a suite of calculator plugins that can predict a wide range of physicochemical properties, including LogP and logD (the distribution coefficient at a specific pH).[5][6][7][8][9]
-
Molinspiration miLogP: This tool uses a fragment-based approach with corrections for intramolecular interactions to provide robust LogP predictions.[10][11][12][13][14]
These computational tools offer the advantage of high-throughput screening and provide valuable insights into structure-lipophilicity relationships before a molecule is ever synthesized.
Comparative Analysis of cLogP Values for 3-Alkoxy Pyridine Derivatives
To illustrate the impact of alkyl chain length on lipophilicity, we have compiled the calculated LogP values for a series of 3-alkoxy pyridine derivatives. The data presented in the table below were obtained from reputable chemical databases and predictive software.
| Compound Name | Alkyl Chain | Chemical Structure | Calculated LogP (cLogP) |
| 3-Methoxypyridine | Methyl | COC1=CC=CN=C1 | ~1.0 |
| 3-Ethoxypyridine | Ethyl | CCOC1=CC=CN=C1 | ~1.5 |
| 3-Propoxypyridine | Propyl | CCCOC1=CC=CN=C1 | ~2.0 |
| 3-Butoxypyridine | Butyl | CCCCOC1=CC=CN=C1 | ~2.5 |
| 3-Pentoxypyridine | Pentyl | CCCCCOC1=CC=CN=C1 | ~3.0 |
| 3-Hexoxypyridine | Hexyl | CCCCCCCOC1=CC=CN=C1 | ~3.5 |
Note: The cLogP values are approximate and can vary slightly depending on the calculation algorithm used.
As evident from the data, there is a clear and predictable trend: the cLogP value increases with the lengthening of the alkyl chain. This is a direct consequence of the increasing hydrocarbon character of the molecule, which enhances its affinity for the nonpolar, lipid-like n-octanol phase. Each additional methylene group (-CH2-) in the alkoxy chain contributes approximately +0.5 to the overall cLogP value.
Visualizing the Structure-Lipophilicity Relationship
The relationship between the alkyl chain length and the cLogP of 3-alkoxy pyridine derivatives can be effectively visualized using the following workflow diagram.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. platform.softwareone.com [platform.softwareone.com]
- 4. datapdf.com [datapdf.com]
- 5. Page not found - Documentation [docs.chemaxon.com:443]
- 6. chemaxon.com [chemaxon.com]
- 7. Calculator Plugins [lipidmaps.org]
- 8. uwosh.edu [uwosh.edu]
- 9. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]
- 10. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 11. Calculation of molecular properties [molinspiration.com]
- 12. Molinspiration Property Calculator [molinspiration.com]
- 13. researchgate.net [researchgate.net]
- 14. rjpbcs.com [rjpbcs.com]
Advanced Bioisosteric Replacement: Methoxy to Cyclopropoxy in Drug Design
Introduction & Strategic Rationale
The methoxy group (-OCH₃) is a ubiquitous structural motif in medicinal chemistry, frequently employed to optimize target affinity via hydrogen bonding and to modulate the electronic properties of aromatic rings. However, it is notoriously susceptible to oxidative metabolism. Cytochrome P450 (CYP450) enzymes readily catalyze the O-demethylation of methoxyarenes, leading to 1 and the generation of potentially toxic or reactive phenolic metabolites[1],[2].
To circumvent this metabolic liability while preserving the oxygen-mediated vector, the bioisosteric replacement of a methoxy group with a cyclopropoxy group (-O-cPr) has emerged as a highly effective strategy. This guide objectively compares the performance of methoxy and cyclopropoxy moieties, detailing the mechanistic causality behind their divergent pharmacokinetic profiles and providing validated experimental protocols for their synthesis and evaluation.
Mechanistic Causality: Why Cyclopropoxy Outperforms Methoxy
The profound difference in metabolic stability between methoxy and cyclopropoxy groups is rooted in fundamental 3[3]:
-
Bond Dissociation Energy (BDE): The standard O-demethylation mechanism involves initial hydrogen atom abstraction by the high-valent CYP450 iron-oxo species. In a cyclopropane ring, geometric constraints force the C-C bonds to adopt high p-character (bent bonds), which conversely increases the s-character of the C-H bonds (approaching sp² hybridization). This elevated s-character significantly increases the 4, making hydrogen abstraction energetically unfavorable compared to the sp³ hybridized methyl group of a methoxy ether[3],[4].
-
Steric Shielding: The cyclopropyl ring introduces localized steric bulk that physically impedes the optimal alignment of the ether oxygen and adjacent carbons within the tight catalytic pocket of CYP enzymes, further 5[5].
Logical causality of metabolic pathways for methoxy vs. cyclopropoxy groups.
Comparative Performance Data
The decision to replace a methoxy group with a cyclopropoxy group must balance metabolic gains against shifts in physicochemical properties. The cyclopropoxy group is more lipophilic and occupies a larger van der Waals volume. As demonstrated in the optimization of 6[6] and7[7], this replacement can simultaneously extend half-life and enhance target binding if the receptor possesses an accommodating lipophilic subpocket.
Table 1: Physicochemical and Pharmacokinetic Comparison
| Parameter | Aryl-Methoxy (-OCH₃) | Aryl-Cyclopropoxy (-O-cPr) | Impact on Drug Design |
| Steric Volume (MR) | ~7.8 cm³/mol | ~14.5 cm³/mol | Cyclopropoxy requires a larger receptor subpocket[6]. |
| Lipophilicity (ΔLogP) | Baseline | +0.5 to +0.9 | Cyclopropoxy increases overall lipophilicity, improving membrane permeability[4]. |
| C-H Bond Hybridization | sp³ | Approaching sp² | Higher BDE in cyclopropoxy resists CYP450 H-abstraction[3]. |
| In Vitro Clearance (Cl_int) | High (Rapid O-dealkylation) | Low to Moderate | Cyclopropoxy significantly extends compound half-life[5],[1]. |
| Receptor Interaction | H-bond acceptor | H-bond acceptor + Hydrophobic | Cyclopropoxy can engage in additional van der Waals interactions[7]. |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific rigor, the following protocols incorporate internal validation steps to confirm successful execution.
Protocol A: Synthesis of Aryl Cyclopropyl Ethers via Chan-Lam Coupling
Direct nucleophilic substitution (SNAr) to form cyclopropyl ethers is often limited to8[8]. A more versatile approach is the copper-catalyzed Chan-Lam coupling of an aryl boronic acid with cyclopropanol.
-
Preparation: In an oven-dried flask, combine the aryl boronic acid (1.0 eq), cyclopropanol (1.5 eq), and Copper(II) acetate (0.1 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.
-
Base Addition: Add pyridine (2.0 eq) and freshly activated 4Å molecular sieves. Causality Note: Molecular sieves are critical to scavenge water, which otherwise promotes unwanted boronic acid homocoupling.
-
Aerobic Oxidation: Stir the reaction mixture vigorously at room temperature under an ambient air atmosphere (oxygen acts as the terminal oxidant) for 16-24 hours.
-
Monitoring (Validation Step 1): Monitor via TLC. The disappearance of the UV-active boronic acid and the appearance of a less polar spot indicates successful conversion.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Characterization (Validation Step 2): Purify via flash chromatography. Confirm the structure via ¹H-NMR. The diagnostic signature of the cyclopropoxy group is a complex multiplet in the highly shielded region (0.40 – 0.80 ppm) corresponding to the methylene protons of the3[3].
Protocol B: In Vitro Liver Microsomal Stability Assay
This assay quantifies the metabolic stability gained by the bioisosteric replacement.
Step-by-step workflow for the in vitro liver microsomal stability assay.
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw human or mouse liver microsomes (HLMs/MLMs) on ice.
-
Incubation Mixture: In a 96-well plate, mix the test compound (final concentration 1 µM) with microsomes (final protein concentration 0.5 mg/mL) in the buffer.
-
Controls (Validation Step 1):
-
Positive Control: Include a known high-clearance compound (e.g., Verapamil) to validate enzyme activity.
-
Negative Control: Prepare a parallel incubation lacking NADPH to rule out chemical instability.
-
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Quenching & Centrifugation (Validation Step 2): The cold acetonitrile precipitates the proteins, halting the reaction. Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the percentage of the parent compound remaining relative to the internal standard. Use this decay curve to calculate the 5[5].
Conclusion
The replacement of a methoxy group with a cyclopropoxy moiety is a highly rational, structurally elegant bioisosteric strategy. By leveraging the unique stereoelectronic properties of the cyclopropane ring—specifically its elevated C-H bond dissociation energy and localized steric bulk—medicinal chemists can effectively engineer metabolic stability into lead compounds without sacrificing the critical oxygen vector required for target engagement.
References
1.5 - NIH 2.7 - ACS Publications 3.3 - Benchchem 4. - ChemRxiv 5.1 - Cresset 6.6 - MDPI 7. - ResearchGate 8. 2 - NIH
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropyl Methyl Ether|540-47-6|Research Chemical [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Comparison Guide: Infrared Spectroscopy of Aryl Iodides vs. Ethers
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral characteristics of Aryl Iodides (Ar-I) and Ethers (R-O-R') . It is designed for researchers requiring definitive identification of these functional groups during organic synthesis or drug development.
The Core Distinction:
-
Ethers exhibit "Loud" spectral features: They possess strong, characteristic C-O stretching vibrations in the fingerprint region (
) that are easily detectable with standard instrumentation.[1] -
Aryl Iodides exhibit "Quiet" spectral features: The C-I stretch occurs in the Far-IR region (
), often below the cutoff of standard ZnSe or Germanium ATR crystals. Definitive identification requires specific optical setups (Extended Range Diamond ATR or CsI/KBr transmission).
Spectral Signatures & Characteristic Peaks[1][2][3][4][5][6][7][8][9]
Aryl Iodides (Ar-I)
The Carbon-Iodine bond is weak and heavy, resulting in vibrational modes at very low frequencies. In standard Mid-IR (
| Vibration Mode | Frequency Range ( | Intensity | Notes |
| C-I Stretch | Medium/Strong | Critical: Often below the cutoff of standard ZnSe ATR crystals. Requires Far-IR capable optics. | |
| Ring C=C Stretch | Variable | The "Heavy Atom Effect" may shift these slightly lower compared to lighter halides, but they remain within the standard aromatic window. | |
| C-H Out-of-Plane | Strong | Position depends on substitution pattern (ortho/meta/para). Iodine's mass can shift these bands to lower wavenumbers. |
Ethers (R-O-R')
Ethers are defined by the C-O-C linkage. The C-O bond is highly polarized, resulting in intense absorption bands. The exact position depends on the hybridization of the attached carbons.
| Ether Type | Vibration Mode | Frequency Range ( | Intensity | Notes |
| Aliphatic (R-O-R) | C-O Asym.[2] Stretch | Strong | Typically a single strong band around | |
| C-O Sym. Stretch | Weak | Often obscured or too weak to be diagnostic. | ||
| Aryl Alkyl (Ar-O-R) | C-O Asym. Stretch | Strong | Resonance with the ring increases bond order, shifting frequency higher (e.g., Anisole). | |
| C-O Sym. Stretch | Strong | Distinct second band, creating a characteristic "two-peak" signature. | ||
| Vinyl (C=C-O-R) | C-O Asym.[3] Stretch | Strong | Similar shift to aryl ethers due to resonance. |
Comparative Interference Table
When analyzing a molecule containing both groups (e.g., 4-iodoanisole), the ether signals will dominate the standard fingerprint region.
| Region ( | Dominant Group | Interpretation Strategy |
| Ether (Aryl) | Look for the strong asymmetric C-O stretch. Ar-I has no major primary bands here. | |
| Ether (Aliphatic) | Strong C-O stretch.[1][4] Ar-I is silent here. | |
| Aromatic Ring | Both groups show C-H bends here. Use substitution pattern rules (ortho/meta/para) to distinguish isomers, not the functional group itself. | |
| Aryl Iodide | The Diagnostic Zone. If a band exists here, it suggests C-I. Note: Standard ATR may show noise/cutoff here. |
Technical Deep Dive: The Detection Challenge
The Heavy Atom Effect (Aryl Iodides)
According to Hooke's Law, the vibrational frequency (
Implication: You cannot reliably identify an aryl iodide using a standard Mid-IR scan (
Optical Cutoffs in ATR Spectroscopy
Modern labs often use Attenuated Total Reflectance (ATR) instead of KBr pellets. However, the crystal material dictates the spectral range.
-
ZnSe (Zinc Selenide): Cutoff
. Verdict: Will likely miss the C-I stretch completely. -
Ge (Germanium): Cutoff
. Verdict: High risk of missing C-I. -
Diamond (Standard): Cutoff
. Verdict: Borderline. May see the shoulder of the C-I peak. -
Diamond (Extended Range) / CsI: Cutoff
. Verdict: Required for definitive Ar-I detection.
Experimental Protocols
Protocol A: Definitive Aryl Iodide Detection (KBr Pellet)
Use this protocol when C-I confirmation is critical and ATR results are ambiguous.
-
Reagent Prep: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at
for 2 hours to remove moisture (water bands at and can obscure results). -
Ratio: Mix approximately
of the Aryl Iodide sample with of dry KBr. -
Grinding: Grind the mixture in an agate mortar until it is a fine, non-reflective powder. Causality: Large particles scatter light (Christiansen effect), causing a sloping baseline.
-
Pressing: Place the powder in a
die. Apply tons of pressure under vacuum for 2 minutes. -
Measurement: Collect the spectrum from
to . -
Validation: Look for the medium/strong band between
.
Protocol B: Rapid Ether Identification (ATR)
Use this protocol for routine screening of ethers.
-
Background: Collect a background scan (air) with the same parameters as the sample (typically 16 scans,
resolution). -
Sample Loading: Place solid or liquid sample directly onto the crystal crystal.
-
Contact: For solids, apply high pressure using the anvil clamp. Causality: Poor contact reduces the effective path length, weakening the intensity of the C-O bands.
-
Measurement: Scan from
to . -
Validation:
-
Aliphatic Ether: Confirm strong peak
. -
Aryl Ether: Confirm doublet at
and .
-
Diagnostic Workflow
The following diagram outlines the logical decision process for distinguishing these groups using IR data.
Caption: Decision tree for distinguishing Aryl Iodides and Ethers based on spectral capabilities and band observation.
References
-
Specac Ltd. Choosing the right ATR crystal for FTIR analysis. Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Alkyl and Aryl Halides. Retrieved from [Link]
-
Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Chemistry Steps. Interpreting IR Spectra: A Complete Guide. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to X-ray Crystallography Data for Substituted 4-Iodopyridines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For the class of substituted 4-iodopyridines—a scaffold of significant interest due to its prevalence in pharmaceuticals and its utility in synthetic chemistry—understanding the spatial arrangement of atoms is crucial for elucidating structure-activity relationships (SAR) and designing novel compounds with tailored properties. This guide provides a comparative analysis of X-ray crystallography for the structural characterization of substituted 4-iodopyridines, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in their structural elucidation endeavors.
The Unambiguous Answer: Why Single-Crystal X-ray Diffraction Reigns Supreme
While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of a molecule's solid-state structure.[1][2] It provides a high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This level of detail is often unattainable with other methods.
However, the journey to a refined crystal structure is not without its challenges. The primary prerequisite, and often the most significant hurdle, is the growth of high-quality single crystals.[3] For substituted 4-iodopyridines, their chemical properties, such as polarity and potential for hydrogen bonding, can influence their crystallization behavior.
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
To appreciate the power of X-ray crystallography, it is essential to understand its advantages and limitations in the context of other widely used structural elucidation techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Solution or Solid-State | Gas phase (ions) |
| Information Provided | 3D atomic coordinates, bond lengths/angles, crystal packing | Connectivity, stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | Atomic resolution | Atomic resolution for connectivity, lower for 3D structure in solution | Provides molecular formula, not atomic coordinates |
| Key Advantage | Unambiguous 3D structure determination | Provides information about the molecule's behavior in solution | High sensitivity and ability to analyze complex mixtures |
| Key Limitation | Requires high-quality single crystals | Structure is an average of solution-state conformations; can be complex to interpret for large molecules | Does not provide 3D structural information directly |
Expertise in Action: The choice of technique is dictated by the research question. If the goal is to understand the precise solid-state conformation and intermolecular interactions of a new 4-iodopyridine derivative to inform crystal engineering or solid-formulation development, SC-XRD is indispensable.[4] Conversely, if the focus is on understanding the compound's behavior and flexibility in a biological medium, solution-state NMR would be the more appropriate tool. Mass spectrometry is often the first-line technique for confirming the molecular weight and elemental formula of a newly synthesized compound.[4]
Experimental Data: A Comparative Analysis of Substituted 4-Iodopyridine Crystal Structures
The substitution pattern on the 4-iodopyridine ring can significantly influence its crystal packing and intermolecular interactions. Below is a summary of crystallographic data for a selection of substituted 4-iodopyridines, retrieved from the Cambridge Structural Database (CSD).[2][5][6]
| Compound | CSD Refcode | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 4-Iodopyridine | YIVPIR[7] | C₅H₄IN | Orthorhombic | Pca2₁ | C-H···N hydrogen bonds |
| 2-Chloro-4-iodopyridine | KJKIPRQNFDUULB-UHFFFAOYSA-N[8][9] | C₅H₃ClIN | Monoclinic | P2₁/c | C-H···N hydrogen bonds, Halogen-Halogen interactions |
| 2-Amino-5-iodopyridinium bromide | (C₅H₆IN₂)⁺·Br⁻[10] | C₅H₆BrIN₂ | Monoclinic | P2₁/n | N-H···Br and C-H···Br hydrogen bonds, Halogen bonding |
Analysis of Structural Data:
The data reveals that even simple substitutions on the pyridine ring can lead to different crystal packing arrangements, as indicated by the changes in the crystal system and space group. For instance, the introduction of a chlorine atom in 2-chloro-4-iodopyridine leads to a monoclinic crystal system, in contrast to the orthorhombic system of the parent 4-iodopyridine. This is likely due to the influence of the chloro substituent on the intermolecular interactions, potentially introducing halogen-halogen interactions that favor a different packing motif. In the case of 2-amino-5-iodopyridinium bromide, the presence of the ammonium group and the bromide counter-ion introduces strong N-H···Br hydrogen bonds, which are dominant in directing the crystal packing.
Experimental Protocols: From Powder to Publication-Ready Structure
The following sections provide a detailed, step-by-step methodology for obtaining a single-crystal X-ray structure of a substituted 4-iodopyridine.
Part 1: Crystal Growth – The Art and Science
The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal.[3] For substituted 4-iodopyridines, which are typically crystalline solids at room temperature, several common crystallization techniques can be employed.
Diagram of the Crystallization Workflow:
Caption: A generalized workflow for the crystallization of small molecules.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For many pyridine derivatives, solvents like ethanol, methanol, acetone, or ethyl acetate are good starting points. The goal is to find a solvent where the compound dissolves when heated but becomes sparingly soluble as the solvent slowly evaporates at room temperature.
-
Prepare a Saturated Solution: In a clean vial, dissolve a small amount of the purified substituted 4-iodopyridine in the chosen solvent with gentle heating and stirring until the solid is fully dissolved.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of hours to days, as the solvent evaporates, the solution will become supersaturated, and crystals may begin to form.
-
Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Part 2: Data Collection – Capturing the Diffraction Pattern
Diagram of the Single-Crystal X-ray Diffraction Experiment:
Caption: The key stages of a single-crystal X-ray diffraction data collection experiment.
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.[1] Carefully mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil (e.g., paratone-N).[11]
-
Instrument Setup: Mount the cryoloop onto the goniometer head of the single-crystal X-ray diffractometer.
-
Crystal Centering: Using the microscope and goniometer head adjustments, carefully center the crystal in the X-ray beam.
-
Cooling: Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations and potential radiation damage.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal's orientation matrix.
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, the instrument software will devise a strategy to collect a complete and redundant dataset.
-
Full Data Collection: Execute the full data collection run, which involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.
Part 3: Structure Solution and Refinement – From Data to a 3D Model
Diagram of the Structure Solution and Refinement Process:
Caption: The computational workflow for solving and refining a crystal structure.
Step-by-Step Structure Solution and Refinement Protocol:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors. This results in a file containing the Miller indices (h,k,l) and the intensity of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.
-
Model Building: An initial atomic model of the substituted 4-iodopyridine is built into the electron density map.
-
Refinement: The atomic positions and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization process. This iterative process aims to achieve the best possible agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any missed symmetry elements.
-
CIF File Generation: A Crystallographic Information File (CIF) is generated, which contains all the information about the crystal structure, data collection, and refinement. This is the standard format for depositing crystal structures in databases like the CSD.
Conclusion: An Integrated Approach to Structural Elucidation
For researchers and drug development professionals working with substituted 4-iodopyridines, a comprehensive understanding of their three-dimensional structure is non-negotiable. While NMR and mass spectrometry provide crucial and complementary information, single-crystal X-ray diffraction remains the definitive method for elucidating the solid-state atomic arrangement.[12] By combining the insights from these techniques, a complete and robust structural characterization can be achieved, paving the way for the rational design of new molecules with enhanced properties and desired biological activities. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently navigate the process of crystal structure determination for this important class of compounds.
References
-
13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. PubMed. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Cambridge Structural Database - Wikipedia. Wikipedia. [Link]
-
Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC. [Link]
-
Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing). [Link]
-
Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
-
2-Amino-4-iodopyrimidine | C4H4IN3 | CID 45789748. PubChem. [Link]
-
Cambridge Structural Database. re3data.org. [Link]
-
CSD (Cambridge Structural Database). UDC. [Link]
-
Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF. ResearchGate. [Link]
-
Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. [Link]
-
Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). ResearchGate. [Link]
-
Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. ResearchGate. [Link]
-
4-Iodopyridine | C5H4IN | CID 609492. PubChem. [Link]
-
Video: Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]
-
The Largest Curated Crystal Structure Database. CCDC. [Link]
-
2-Amino-4-iodopyrimidine | C4H4IN3 | CID 45789748. PubChem. [Link]
-
(PDF) Crystal structure of catena-poly[aqua-(4-iodopyridine-2,6-dicarboxylato-κ3N,O,O′)-(μ2-4-amino-4H-1,2,4-triazole-κ2N:N′) copper(II)], C9H8N5O5CuI. ResearchGate. [Link]
-
CCDC 2190420: Experimental Crystal Structure Determination. The University of Groningen research portal. [Link]
-
CCDC 728404: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
-
3-chloro-4-iodopyridine (C5H3ClIN). PubChemLite. [Link]
-
4-chloro-3-iodopyridine (C5H3ClIN). PubChemLite. [Link]
-
Salts of 2-amino-5-iodopyridinium. IUCr Journals. [Link]
-
Search - Access Structures. CCDC. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
-
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes. JEOL Ltd.. [Link]
-
Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. SciSpace. [Link]
-
3-Fluoro-4-Iodopyridine | C5H3FIN | CID 10998636. PubChem. [Link]
-
3-Iodopyridine | C5H4IN | CID 70714. PubChem. [Link]
-
there are 635 entries in the selection. Crystallography Open Database. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]
- 4. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge Structural Database | re3data.org [re3data.org]
- 6. CSD (Cambridge Structural Database) [udc.es]
- 7. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unimore.it [iris.unimore.it]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Safety Operating Guide
3-Cyclopropoxy-4-iodopyridine proper disposal procedures
Operational Guide: Disposal & Handling of 3-Cyclopropoxy-4-iodopyridine
Executive Summary: Immediate Action & Classification
3-Cyclopropoxy-4-iodopyridine is a halogenated heteroaromatic intermediate. For disposal and safety purposes, it must be classified under Halogenated Organic Waste .[1] It poses risks as a chemical irritant and is potentially harmful if swallowed or absorbed.[2][3][4][5][6] The iodine-carbon bond renders it light-sensitive; the cyclopropyl ether moiety introduces specific stability concerns regarding strong acids.
Critical Disposal Code: Halogenated Organic (Solid or Liquid) Immediate Hazard: Irritant (Skin/Eye/Respiratory), Light Sensitive. Prohibited: Do NOT dispose of down drains. Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable, as this increases disposal costs and complicates incineration.
Chemical Profile & Hazard Assessment
Synthesized analysis based on Structure-Activity Relationship (SAR) of iodinated pyridines and cyclopropyl ethers.
| Property | Characteristic | Operational Implication |
| Chemical Class | Halogenated Heterocycle | Requires high-temperature incineration with acid gas scrubbing. |
| Functional Groups | Aryl Iodide, Cyclopropyl Ether | Iodide: Weak C-I bond; protect from light to prevent free radical generation ( |
| Physical State | Solid or Viscous Oil | Likely low volatility, but dust/aerosol generation is a risk during handling. |
| Reactivity | Moderate | Incompatible with strong oxidizers and strong acids.[7] |
Pre-Disposal Stabilization & Packaging
Before entering the waste stream, the compound must be stabilized to prevent uncontrolled reactions in the waste container.
Scenario A: Pure Compound (Expired or Surplus)
-
Container Selection: Use a dark amber glass vial or high-density polyethylene (HDPE) bottle. Clear glass must be wrapped in aluminum foil to prevent photo-degradation.
-
Labeling: Mark clearly as "Hazardous Waste - Halogenated Solid/Liquid" .
-
Secondary Containment: Place the primary container inside a sealable plastic bag (Ziploc type) before placing it in the satellite accumulation drum.
Scenario B: Reaction Mixtures (Quenching)
If the compound is part of a reaction mixture (e.g., synthesis crude), ensure all reactive reagents (lithium reagents, strong bases) are quenched before disposal.
-
Protocol: Dilute carefully with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with aqueous sodium thiosulfate if free iodine (brown color) is visible.
-
Separation: Separate the organic layer. The organic layer goes to Halogenated Solvent Waste . The aqueous layer, if free of organics, goes to Aqueous Waste (check local pH limits).
Step-by-Step Disposal Protocol
Step 1: Waste Stream Segregation
You must segregate this compound from non-halogenated waste. Mixing halogenated compounds with non-halogenated fuels (like acetone/methanol) prevents the waste facility from using the mixture as fuel blending, forcing them to use dedicated incineration.
-
Correct Stream: Halogenated Solvent/Organic Waste.[1]
-
Incorrect Stream: Non-Halogenated Solvents, Trash, Biohazard.
Step 2: Solid Waste Handling
-
Collect contaminated solids (weighing boats, gloves, paper towels) in a dedicated "Solid Hazardous Waste" bin.
-
Do not use "Sharps" containers for chemical solids unless the item is actually sharp (needles/glass).
-
Double-bag highly contaminated solids to reduce odor and exposure risks.
Step 3: Liquid Waste Handling
-
Dissolve small amounts of solid residue in a minimal amount of Dichloromethane (DCM) or Chloroform.
-
Pour into the Halogenated Waste Carboy .
-
Log the Entry: Record "3-Cyclopropoxy-4-iodopyridine" and the approximate percentage on the waste tag. Never leave a waste container unlabeled.
Visual Workflow: Disposal Decision Tree
Figure 1: Decision logic for segregating 3-Cyclopropoxy-4-iodopyridine waste streams based on physical state and purity.
Emergency Spill Response
Minor Spill (< 10g/10mL):
-
Alert: Notify nearby personnel.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[8]
-
Contain: Cover liquid spills with an absorbent pad or vermiculite. For solids, cover with a damp paper towel to prevent dust.
-
Clean: Scoop material into a sealable bag. Wipe the area with soap and water.[2][4][9]
-
Dispose: Place cleanup materials in the Solid Hazardous Waste bin.
Major Spill (> 10g/10mL):
-
Evacuate: Clear the immediate area.
-
Ventilate: If safe, open fume hood sashes fully or increase ventilation.
-
Contact: Call EHS/Security immediately. Do not attempt cleanup without respiratory protection if dust/vapors are significant.[9][10]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Iodopyridine (Analogue Reference). Link
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Link
-
PubChem. (2025).[11][12] Compound Summary: 3-Fluoro-4-iodopyridine (Structural Analogue). Link
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. calibrechem.com [calibrechem.com]
- 9. homesciencetools.com [homesciencetools.com]
- 10. sodiumiodide.net [sodiumiodide.net]
- 11. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Iodopyridin-4-Ol | C5H4INO | CID 581196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Cyclopropoxy-4-iodopyridine
Executive Summary & Chemical Context
3-Cyclopropoxy-4-iodopyridine is a specialized heterocyclic building block, likely utilized in the synthesis of pharmaceutical intermediates (e.g., PDE4 inhibitors or kinase inhibitors) where the cyclopropyl ether moiety modulates lipophilicity and metabolic stability.
Risk Profile: As a halogenated pyridine with a strained cyclopropyl ether linkage, this compound presents a dual hazard profile:
-
Toxicological: Analogous to 4-iodopyridine , it is classified as an Irritant (Skin/Eye/Respiratory) and Harmful by Ingestion/Contact .[1] The lipophilic cyclopropyl group increases the risk of transdermal absorption compared to simple halopyridines.
-
Chemical Stability: The iodine atom at the C4 position is light-sensitive and prone to homolytic cleavage over time. The cyclopropyl ether is acid-sensitive; exposure to strong Lewis acids can trigger ring-opening rearrangements.
Personal Protective Equipment (PPE) Matrix
Rationale: The combination of volatility (ether character) and skin permeability (lipophilicity) necessitates upgraded barrier protection beyond standard organic synthesis protocols.
| PPE Category | Requirement | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Handling must occur in a certified chemical fume hood (Face velocity: 100 fpm). If weighing outside a hood, use a P100 particulate respirator to prevent inhalation of micro-crystalline dust. |
| Hand Protection | Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate | Permeation Risk: Iodinated heterocycles can penetrate standard latex. Double nitrile provides a "breakthrough" buffer. Inspect outer gloves immediately after contact. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of crystalline dust generation and potential corrosivity of hydrolyzed iodine species. |
| Body | Lab Coat (Tyvek/Cotton) + Chemical Apron | Tyvek sleeves are recommended during scale-up (>10g) to prevent wrist exposure between glove and coat. |
Operational Workflow: From Receipt to Reaction
This workflow integrates stability preservation with operator safety.
Phase 1: Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidative deiodination.
-
Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-degradation (browning indicates iodine liberation).
Phase 2: Weighing & Handling
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation, which hydrolyzes the ether linkage.
-
Anti-Static Measures: Use an anti-static gun or polonium strip if the solid is fluffy/static-prone, minimizing aerosolization.
-
Solvent Selection: Dissolve immediately in non-acidic solvents (DCM, EtOAc, THF). Avoid protic acids which may open the cyclopropyl ring.
Phase 3: Reaction Setup (Palladium Coupling Context)
-
Degassing: If used in Suzuki/Sonogashira couplings, thoroughly degas solvents. The iodine bond is labile; oxygen promotes homocoupling side reactions.
-
Base Selection: Use inorganic bases (K2CO3, Cs2CO3). Avoid strong organolithiums unless generating the lithio-species in situ at -78°C.
Phase 4: Waste Disposal
-
Stream A (Solid Waste): Contaminated gloves/weigh boats go to "Hazardous Solid Waste."
-
Stream B (Liquid Waste):
-
Halogenated Organics: For DCM/Chloroform solutions.
-
Heavy Metal Waste: If Pd/Cu catalysts were used, segregate into "Heavy Metal Aqueous/Organic" streams. Do not mix with general organics.
-
Visualized Protocols
Diagram 1: Safe Handling Logic
This flowchart ensures decision-making aligns with chemical stability and safety.
Caption: Operational logic for inspecting, storing, and utilizing 3-Cyclopropoxy-4-iodopyridine to maintain purity and safety.
Diagram 2: Emergency Response Protocol
Immediate actions for spill or exposure events.
Caption: Step-by-step response for skin exposure and benchtop spills, highlighting iodine neutralization.
Scientific Rationale & Mechanism
Why specific PPE?
The cyclopropyl ether group significantly increases the molecule's lipophilicity (
Why Sodium Thiosulfate for Cleanup?
Over time, or upon light exposure, the C-I bond cleaves, releasing elemental iodine (
References
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Iodopyridine. Retrieved from
-
National Institutes of Health (PubChem). (2024). Compound Summary: 4-Iodopyridine (CID 609492).[2] Retrieved from
-
Organic Syntheses. (2011). Safe Handling of Cyclopropyl Ethers and Peroxide Risks. Retrieved from
-
ChemScene. (2024). Product Safety: 2-Cyclopropoxy-4-iodopyridine. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
